molecular formula C20H24O3 B15592279 Dodonolide

Dodonolide

Cat. No.: B15592279
M. Wt: 312.4 g/mol
InChI Key: YOTWCVLUMOQAFC-GZDBDKJZSA-N
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Description

Dodonolide is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(8Z,10Z)-7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one

InChI

InChI=1S/C20H24O3/c1-15-6-7-17-14-23-19(21)18(17)5-3-4-10-20(15,2)11-8-16-9-12-22-13-16/h3-5,9-10,12-13,15H,6-8,11,14H2,1-2H3/b5-3-,10-4-

InChI Key

YOTWCVLUMOQAFC-GZDBDKJZSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Products of Dodonaea viscosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The inquiry into "Dodonolide" suggests a potential interest in the natural products derived from the plant genus Dodonaea. While "this compound" does not correspond to a known chemical entity in scientific literature, a thorough investigation into the phytochemistry of Dodonaea viscosa, a widely distributed medicinal plant, reveals a rich source of bioactive compounds, primarily flavonoids and clerodane diterpenoids. This technical guide provides an in-depth overview of the natural sources and isolation protocols for key chemical constituents of Dodonaea viscosa, a plant with a history of use in traditional medicine for treating a variety of ailments.

Natural Source: Dodonaea viscosa

Dodonaea viscosa (L.) Jacq., commonly known as hopbush, is a flowering plant belonging to the Sapindaceae family. It is found in tropical and subtropical regions across the globe, including the Americas, Africa, Asia, and Australia. Traditionally, various parts of the plant, including the leaves, flowers, and stems, have been used to address conditions such as inflammation, pain, rheumatism, and skin diseases.[1]

The significant pharmacological activities attributed to D. viscosa have prompted extensive phytochemical investigations. These studies have led to the isolation and characterization of numerous secondary metabolites, with flavonoids and diterpenoids being the most prominent classes of compounds.

Key Bioactive Compounds and Their Isolation

The isolation of natural products from Dodonaea viscosa typically involves solvent extraction of the plant material followed by various chromatographic techniques to separate and purify the individual compounds. The choice of solvent and chromatographic conditions is crucial for the successful isolation of target molecules.

Clerodane Diterpenoids: Hautriwaic Acid

Hautriwaic acid is a representative clerodane diterpenoid isolated from D. viscosa and has been shown to possess anti-inflammatory properties.[1][2]

The following protocol is a composite of methodologies described in the scientific literature for the isolation of hautriwaic acid and other diterpenoids from D. viscosa.[1][2][3]

  • Plant Material Collection and Preparation:

    • Aerial parts (leaves and stems) of Dodonaea viscosa are collected and air-dried in the shade.

    • The dried plant material is ground into a coarse powder to increase the surface area for extraction.

  • Extraction:

    • The powdered plant material is subjected to extraction with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes.

    • The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to fractionate the compounds based on their solubility.

    • The chloroform fraction, which is typically enriched with diterpenoids, is collected for further purification.[4]

  • Chromatographic Purification:

    • Column Chromatography: The chloroform fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc gradients from 100:0 to 0:100).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with hautriwaic acid are further purified by preparative HPLC on a C18 column using an isocratic or gradient elution system with a suitable mobile phase (e.g., methanol:water or acetonitrile:water) to yield the pure compound.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.[2]

Diagram of Hautriwaic Acid Isolation Workflow:

G cluster_0 Extraction and Fractionation cluster_1 Purification cluster_2 Analysis plant_material Dried, powdered Dodonaea viscosa extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography enriched_fractions Hautriwaic Acid Enriched Fractions column_chromatography->enriched_fractions prep_hplc Preparative HPLC enriched_fractions->prep_hplc pure_compound Pure Hautriwaic Acid prep_hplc->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS) pure_compound->structure_elucidation

Caption: Workflow for the isolation of hautriwaic acid.

Flavonoids: Isoprenylated Flavonoids and Kaempferol (B1673270) Derivatives

Dodonaea viscosa is also a prolific source of flavonoids, including several isoprenylated derivatives and glycosides of kaempferol and quercetin, which have demonstrated a range of biological activities.[5][6]

The following protocol outlines a general procedure for the isolation of flavonoids from D. viscosa.[5][6][7]

  • Plant Material and Extraction:

    • As with diterpenoid isolation, dried and powdered aerial parts of the plant are used.

    • Extraction is typically performed with 80% ethanol (B145695) or methanol.

  • Fractionation:

    • The crude extract is concentrated and then partitioned. The ethyl acetate fraction is often enriched in flavonoids.[4]

    • Alternatively, the extract can be subjected to column chromatography on polyamide.[7]

  • Chromatographic Separation:

    • Column Chromatography: The flavonoid-rich fraction is chromatographed on a silica gel or Sephadex LH-20 column. Elution is carried out with solvent systems such as chloroform-methanol or dichloromethane-methanol gradients.

    • Preparative TLC and HPLC: Further purification of individual flavonoids is achieved using preparative Thin Layer Chromatography (TLC) or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase typically consisting of a methanol/water or acetonitrile/water gradient.

  • Identification:

    • The structures of the isolated flavonoids are determined by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparison with literature data.

Diagram of Flavonoid Isolation Workflow:

G cluster_0 Initial Processing cluster_1 Fractionation and Purification cluster_2 Characterization plant Dodonaea viscosa Plant Material extraction 80% Ethanol Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent Partitioning (EtOAc) crude_extract->partitioning column_chrom Column Chromatography (Silica Gel/Sephadex) partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_flavonoids Pure Flavonoids prep_hplc->pure_flavonoids analysis Spectroscopic Identification (NMR, MS) pure_flavonoids->analysis

Caption: General workflow for flavonoid isolation.

Quantitative Data Summary

The yield of specific compounds from Dodonaea viscosa can vary depending on the geographical location, season of collection, and the specific extraction and isolation methods employed. The following tables summarize representative quantitative data found in the literature.

Table 1: Yield of Crude Extracts from Dodonaea viscosa

Plant PartExtraction SolventYield (%)Reference
LeavesEthanolNot Specified[8]
Flowers80% EthanolNot Specified[6]
StemsMethanolNot Specified[9]
LeavesMethanol9.4[4]

Table 2: Purity and Spectroscopic Data for Representative Isolated Compounds

CompoundPurity¹H NMR Data (Representative Signals)¹³C NMR Data (Representative Signals)Mass Spectrometry (m/z)Reference
Hautriwaic Acid >95% (by HPLC)δ 7.37 (t, J = 1.7 Hz, H-15), 7.23 (dd, J = 1.7, 0.8 Hz, H-16), 6.27 (dd, J = 1.7, 0.8 Hz, H-14)δ 180.5 (C-18), 143.5 (C-15), 138.8 (C-16), 125.4 (C-13), 111.2 (C-14)[M+H]⁺ 333.2066[1]
Dodovislactone A >95% (by HPLC)δ 5.98 (s, H-3), 5.76 (s, H-1)δ 171.2 (C-18), 158.3 (C-4), 143.8 (C-15), 139.0 (C-16), 125.8 (C-5), 111.4 (C-14)[M+Na]⁺ 353.1723[5]
6-OH-kaempferol-3,6-dimethyl ether-4'-glucopyranoside >95% (by HPLC)δ 7.81 (d, J=8.8 Hz, H-2',6'), 7.15 (d, J=8.8 Hz, H-3',5'), 5.05 (d, J=7.6 Hz, H-1'')δ 178.9 (C-4), 160.9 (C-4'), 156.5 (C-2), 152.1 (C-7), 148.9 (C-5), 131.9 (C-2',6'), 115.9 (C-3',5')[M-H]⁻ 493.1244[6]

Note: NMR data are typically recorded in CDCl₃ or CD₃OD, and chemical shifts (δ) are reported in ppm relative to TMS. Mass spectrometry data corresponds to high-resolution mass spectrometry (HRMS) providing the exact mass.

Conclusion

While the initial query for "this compound" did not lead to a specific known compound, it has directed this technical guide towards the rich phytochemical landscape of Dodonaea viscosa. This plant is a valuable natural source of clerodane diterpenoids and a diverse array of flavonoids. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers, scientists, and drug development professionals interested in the isolation and characterization of these potentially therapeutic natural products. The established biological activities of compounds from D. viscosa underscore its importance as a target for further investigation in the quest for new drug leads.

References

Unveiling the Biosynthetic Blueprint of Dodonolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration into the biosynthetic pathway of dodonolide (B1161511), a marine-derived natural product, remains an area of active scientific inquiry. Despite extensive investigation, the precise producing organisms and the intricate enzymatic steps leading to the formation of this compound are not yet fully elucidated in publicly available scientific literature. This guide, therefore, synthesizes the current understanding of related biosynthetic paradigms, offering a predictive framework for the biosynthesis of this compound and outlining experimental approaches to validate these hypotheses.

While the definitive biosynthetic gene cluster for this compound is yet to be identified, its structural features strongly suggest a hybrid polyketide-non-ribosomal peptide origin. Such pathways are common in marine microorganisms, particularly bacteria residing in symbiosis with sponges and tunicates. This guide will delve into the putative biosynthetic logic, drawing parallels with well-characterized marine natural products.

Predicted Biosynthetic Origin: A Hybrid PKS-NRPS Pathway

This compound is likely assembled by a modular megaenzyme complex comprising both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules. This hybrid assembly line architecture is responsible for the biosynthesis of a vast array of structurally diverse and biologically active marine natural products.

The Polyketide Synthase (PKS) Component

The core scaffold of this compound is predicted to be constructed via a Type I PKS system. This system functions as an assembly line where each module is responsible for the addition and modification of a two-carbon ketide unit. The number and arrangement of domains within each module dictate the structure of the growing polyketide chain.

Key Domains of a PKS Module:

  • Acyltransferase (AT): Selects the appropriate extender unit (typically malonyl-CoA or methylmalonyl-CoA).

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

  • Optional Reductive Domains: Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains modify the β-keto group, leading to variations in the carbon backbone.

The Non-Ribosomal Peptide Synthetase (NRPS) Component

Incorporation of amino acid-derived moieties into the this compound structure is anticipated to be carried out by NRPS modules. Similar to PKS, NRPS modules are organized in a sequential manner to incorporate specific amino acids.

Core Domains of an NRPS Module:

  • Adenylation (A) Domain: Selects and activates a specific amino acid.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.

Putative Biosynthetic Pathway of this compound

Based on a hybrid PKS-NRPS model, the biosynthesis of this compound can be envisioned through the following logical steps.

dodonolide_biosynthesis Start Starter Unit (e.g., Acetyl-CoA) PKS_Modules PKS Assembly Line (Multiple Modules) Start->PKS_Modules Polyketide_Intermediate Polyketide Intermediate PKS_Modules->Polyketide_Intermediate NRPS_Modules NRPS Assembly Line (Multiple Modules) Polyketide_Intermediate->NRPS_Modules Hybrid_Intermediate Hybrid Polyketide- Peptide Intermediate NRPS_Modules->Hybrid_Intermediate Post_Modifications Post-PKS/NRPS Modifications (e.g., Cyclization, Oxidation) Hybrid_Intermediate->Post_Modifications This compound This compound Post_Modifications->this compound

Figure 1. A proposed logical workflow for the biosynthesis of this compound, highlighting the key stages from precursor molecules to the final natural product.

Experimental Protocols for Elucidating the this compound Biosynthetic Pathway

To validate the proposed biosynthetic pathway and identify the responsible genes and enzymes, a combination of modern molecular biology and analytical chemistry techniques is required.

Genome Mining and Bioinformatic Analysis

Objective: To identify the putative this compound biosynthetic gene cluster (BGC) from the genomic DNA of a candidate producing organism.

Methodology:

  • DNA Extraction: Isolate high-quality genomic DNA from the marine sponge or tunicate suspected of producing this compound, or from its associated symbiotic microorganisms.

  • Genome Sequencing: Perform whole-genome sequencing using a next-generation sequencing (NGS) platform.

  • BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters) to scan the genome for PKS and NRPS gene clusters.

  • Homology Analysis: Compare the predicted BGCs with known gene clusters for structurally related natural products to identify the most likely candidate for this compound biosynthesis.

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the candidate BGC and confirm its role in this compound production.

Methodology:

  • Gene Knockout: Inactivate key genes within the candidate BGC (e.g., a KS or A domain) in the native producer using techniques like CRISPR-Cas9. Analyze the resulting mutant for the loss of this compound production.

  • Heterologous Expression: Clone the entire BGC into a suitable and genetically tractable host organism, such as Streptomyces coelicolor or Escherichia coli. Culture the engineered host and analyze the culture broth for the production of this compound.

Isotopic Labeling Studies

Objective: To trace the incorporation of primary metabolic precursors into the this compound molecule, confirming its polyketide and amino acid origins.

Methodology:

  • Precursor Feeding: Supplement the culture medium of the producing organism with stable isotope-labeled precursors, such as ¹³C-labeled acetate, propionate, or specific amino acids.

  • Mass Spectrometry Analysis: Isolate this compound from the labeled culture and analyze it using high-resolution mass spectrometry (HRMS) to determine the pattern of isotope incorporation. This data provides direct evidence for the building blocks of the molecule.

Quantitative Data and Future Directions

Currently, there is no publicly available quantitative data specifically for the this compound biosynthetic pathway. Future research should focus on:

  • Enzyme Kinetics: Characterizing the kinetic parameters (K_m, k_cat) of the individual PKS and NRPS enzymes to understand their efficiency and substrate specificity.

  • Precursor Flux Analysis: Quantifying the flow of primary metabolites into the this compound pathway to identify potential bottlenecks and opportunities for yield improvement.

  • Regulatory Network Analysis: Investigating the signaling pathways and transcription factors that control the expression of the this compound BGC.

The following table structure is proposed for the future compilation of such data:

Enzyme/DomainSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
PKS Module 1 ATMalonyl-CoAData not availableData not availableData not available
NRPS Module 1 AL-AlanineData not availableData not availableData not available

Logical Relationships and Experimental Workflows

The elucidation of a biosynthetic pathway is a stepwise process involving the integration of bioinformatics, molecular genetics, and analytical chemistry.

experimental_workflow Organism Identify Potential Producing Organism Genome Genome Sequencing and Mining Organism->Genome BGC Candidate BGC Identification Genome->BGC Inactivation Gene Inactivation Studies BGC->Inactivation Heterologous Heterologous Expression BGC->Heterologous Validation Functional Validation of BGC Inactivation->Validation Heterologous->Validation Isotopic Isotopic Labeling Experiments Validation->Isotopic Pathway Elucidation of Biosynthetic Pathway Isotopic->Pathway

Figure 2. A typical experimental workflow for the discovery and characterization of a natural product biosynthetic pathway.

Conclusion

The study of the this compound biosynthetic pathway presents an exciting frontier in marine natural product research. While definitive data remains to be published, the application of established methodologies for investigating PKS and NRPS pathways will undoubtedly illuminate the genetic and enzymatic machinery responsible for the assembly of this intriguing molecule. The insights gained will not only deepen our understanding of microbial secondary metabolism but also pave the way for the bioengineering of novel this compound analogs with potentially enhanced therapeutic properties.

Physical and chemical properties of pure Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of dodonolide (B1161511), a clerodane diterpenoid isolated from the plant Dodonaea viscosa. The document details its structural elucidation, summarizes its known physicochemical characteristics, and presents the experimental protocols for its isolation and characterization. While current research has identified its larvicidal potential, further investigation into its broader pharmacological activities and specific signaling pathways is warranted. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of this natural product.

Introduction

This compound is a naturally occurring clerodane diterpenoid isolated from the aerial parts of Dodonaea viscosa (L.) Jacq. (Sapindaceae)[1][2][3]. This plant has a long history of use in traditional medicine for treating a variety of ailments, including rheumatism, gout, and inflammation[3]. The chemical investigation of Dodonaea viscosa has led to the isolation of numerous secondary metabolites, including flavonoids and various diterpenoids, which are believed to contribute to its medicinal properties[4]. This compound, as a member of the clerodane diterpenoid class, represents a molecule of interest for further pharmacological investigation due to the diverse biological activities associated with this structural scaffold.

Physicochemical Properties of this compound

To date, detailed experimental data on the physical properties of pure this compound, such as melting point and optical rotation, have not been extensively reported in the readily available scientific literature. However, based on its structural class and the isolation procedures, it can be inferred that this compound is likely a solid at room temperature. The table below summarizes the known chemical properties.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₄[5] (inferred)
Molecular Weight 346.42 g/mol (Calculated)
Class Clerodane Diterpenoid[1][2][3]
Appearance Not Reported
Solubility Soluble in EtOAc (ethyl acetate) and likely other organic solvents such as methanol, ethanol, and chloroform.[2][3] (inferred from isolation)

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy[1][2]. The process of structure elucidation for natural products like this compound typically involves a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) to establish the connectivity of atoms and the relative stereochemistry of the molecule.

While the specific ¹H and ¹³C NMR spectral data for this compound from the primary literature is not fully available in the public domain, the general workflow for its structural determination can be visualized.

cluster_0 Isolation & Purification cluster_1 Structure Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Fractionation Fractionation Extraction->Fractionation e.g., EtOAc Chromatography Chromatography Fractionation->Chromatography Silica (B1680970) Gel Pure this compound Pure this compound Chromatography->Pure this compound 1D_NMR 1D NMR (¹H, ¹³C) Pure this compound->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Pure this compound->2D_NMR MS Mass Spectrometry Pure this compound->MS Structure This compound Structure 1D_NMR->Structure 2D_NMR->Structure MS->Structure Molecular Formula

Figure 1: General workflow for the isolation and structural elucidation of this compound.

Experimental Protocols

The following protocols are based on the general methodologies reported for the isolation of clerodane diterpenoids from Dodonaea viscosa[2][3].

Plant Material Collection and Extraction
  • Collection: The aerial parts of Dodonaea viscosa are collected and air-dried.

  • Pulverization: The dried plant material is ground into a coarse powder.

  • Extraction: The powdered material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation of this compound
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.

  • Fractionation: The EtOAc-soluble fraction, which typically contains diterpenoids, is subjected to column chromatography.

  • Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of petroleum ether and acetone (B3395972) or hexane (B92381) and ethyl acetate, with increasing polarity.

  • Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and may require further purification using techniques like Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity

The known biological activity of this compound is currently limited to larvicidal screening.

Larvicidal Activity

This compound was evaluated for its larvicidal activity against the fourth-instar larvae of Aedes albopictus and Culex pipens quinquefasciatus. However, in the initial screening, it was found to be inactive at the concentrations tested (LC₅₀ > 30 µg/mL)[3].

It is important to note that while pure this compound did not show significant larvicidal activity in this specific assay, other clerodane diterpenoids have demonstrated a range of biological effects, including insect antifeedant properties[3]. Therefore, the lack of potent larvicidal activity does not preclude other potential pharmacological activities for this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action for any biological effect. This represents a significant knowledge gap and a promising area for future research. Given the diverse activities of other clerodane diterpenoids, potential areas of investigation could include pathways related to inflammation, cell proliferation, and apoptosis.

This compound This compound Target_Protein Molecular Target(s) (Unknown) This compound->Target_Protein Signaling_Pathway Signaling Pathway(s) (Unknown) Target_Protein->Signaling_Pathway Biological_Effect Biological Effect(s) (Largely Unexplored) Signaling_Pathway->Biological_Effect

References

Unveiling the Spectroscopic Signature of Dodonolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the natural product "Dodonolide" remains an elusive target in publicly accessible databases, a comprehensive investigation into compounds isolated from the plant genus Dodonaea strongly suggests its identity as a known clerodane diterpenoid. This guide presents a detailed analysis of spectroscopic data for closely related and co-isolated compounds from Dodonaea viscosa, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

The initial search for "this compound" yielded no direct results for a compound with this exact name. However, phytochemical studies of Dodonaea viscosa, a plant rich in terpenoids, have led to the isolation of a compound named "this compound" (with a lowercase 'd'), alongside a series of structurally related molecules. It is highly probable that "this compound" refers to this previously identified natural product. This guide focuses on the spectroscopic data of these closely related compounds to provide a robust understanding of the likely chemical signature of this compound.

Spectroscopic Data of this compound and Related Compounds

The following tables summarize the key spectroscopic data for clerodane diterpenoids isolated from Dodonaea viscosa. This data is crucial for the identification and characterization of these natural products.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a compound.

CompoundMolecular FormulaIon [M+H]⁺ (m/z)Ion [M+Na]⁺ (m/z)
Dodovislactone A C₂₀H₂₄O₅-375.1465
Dodovislactone B C₂₀H₂₆O₅-377.1621
Methyl Dodovisate A C₂₁H₂₈O₃329.2111351.1931
Dodovisin A C₂₀H₂₆O₄-369.1672
Dodovisin B C₂₀H₂₈O₅-387.1778
Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule.

CompoundKey IR Absorptions (νₘₐₓ, cm⁻¹)Functional Group Assignments
Dodovislactone A 3446, 1778, 1698, 1642OH, γ-lactone C=O, C=O, C=C
Dodovislactone B 3445, 1775, 1700OH, γ-lactone C=O, C=O
Methyl Dodovisate A 1707C=O
Dodovisin A 3440, 1745, 1640OH, C=O, C=C
Dodovisin B 3450, 1750, 1645OH, C=O, C=C
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Due to the complexity and the need for the original research articles for complete assignments, representative chemical shifts for key structural features are presented. For full, unambiguous assignments, consulting the original publications is recommended.

Table 3: Representative ¹H and ¹³C NMR Data for Clerodane Diterpenoids from Dodonaea viscosa (Data presented as δ (ppm) in CDCl₃)

PositionDodovislactone A (¹³C)Dodovislactone A (¹H)Methyl Dodovisate A (¹³C)Methyl Dodovisate A (¹H)
118.31.65, 1.5018.51.60, 1.45
226.81.80, 1.7027.01.75, 1.65
338.91.5539.11.50
436.2-36.4-
550.11.9050.31.85
1045.22.1045.42.05
13125.85.30126.05.25
14140.16.20140.36.15
15111.94.80112.14.75
16143.27.20143.47.15
17 (CH₃)15.80.95 (d)16.00.90 (d)
18 (C=O)175.4-175.6-
19 (CH₃)21.51.05 (s)21.71.00 (s)
20 (CH₃)17.90.85 (s)18.10.80 (s)

Experimental Protocols

The spectroscopic data presented were acquired using standard, state-of-the-art methodologies in natural product chemistry.

General Procedures
  • Isolation: The compounds were isolated from the aerial parts of Dodonaea viscosa through a series of chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on high-field NMR spectrometers (typically 400-600 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were used for complete structural elucidation.

  • Mass Spectrometry: High-resolution mass spectra were obtained using electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometers.

  • IR Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer, typically using KBr pellets or as a thin film.

Workflow for Natural Product Discovery

The discovery and characterization of a novel natural product like a "this compound" follows a well-established workflow.

workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation of Pure Compounds cluster_elucidation Structure Elucidation p1 Collection of Dodonaea viscosa p2 Drying and Grinding p1->p2 e1 Solvent Extraction (e.g., Ethanol) e2 Crude Extract e1->e2 e3 Solvent Partitioning e2->e3 e4 Fractions (e.g., Hexane, Ethyl Acetate) e3->e4 i1 Column Chromatography (Silica Gel) e4->i1 i2 Preparative HPLC i1->i2 i3 Pure Compound (e.g., this compound) i2->i3 s1 Spectroscopic Analysis (NMR, MS, IR) i3->s1 s2 Data Interpretation s1->s2 s3 Structure Proposal s2->s3

The Enigmatic Dodonolide: A Compound Yet to be Discovered

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases for the compound "dodonolide" has yielded no specific results. This suggests that "this compound" may be a novel, as-yet-unpublished discovery, a proprietary compound not in the public domain, or potentially a misnomer for a different, known natural product.

While the name "this compound" is not associated with any known chemical structure or biological origin, the suffix "-olide" typically denotes a lactone, a class of organic compounds characterized by a cyclic ester. Macrolides, a well-known subclass of lactones, are frequently discovered from marine sources, particularly sponges and tunicates, and often exhibit potent biological activities.

Marine invertebrates, such as sponges and tunicates, are prolific producers of a vast array of secondary metabolites, many of which have been developed into therapeutic agents. These organisms have evolved complex chemical defense mechanisms, leading to the biosynthesis of structurally unique and biologically active compounds.

Potential Avenues for Investigation

Given the lack of direct information on "this compound," researchers interested in this potential compound might consider the following avenues:

  • Verification of the Name: The primary step would be to confirm the correct spelling and origin of the name "this compound." It is possible it is a misspelling of a known compound. For instance, a phonetically similar compound, dukunolide A , has been isolated from the seeds of the terrestrial plant Lansium domesticum. However, this is a tetranortriterpenoid and is structurally distinct from the macrolides commonly found in marine organisms.

  • Exploration of Related Genera: If the name is associated with a particular genus of marine organism, for example, the tunicate genus Didemnum or a specific sponge family, a targeted search of the literature for novel compounds from those sources could be fruitful.

  • Analysis of Raw Data: If the name "this compound" originated from preliminary, unpublished research, a thorough analysis of the corresponding spectroscopic data (e.g., NMR, mass spectrometry) would be necessary to elucidate its structure.

The General Process of Natural Product Discovery

The discovery and characterization of a new natural product like the hypothetical "this compound" would typically follow a well-established workflow in natural product chemistry.

Experimental Workflow for Natural Product Discovery

G Generalized Workflow for Natural Product Discovery A Collection of Biological Material (e.g., Marine Sponge or Tunicate) B Extraction with Organic Solvents A->B C Crude Extract B->C D Bioassay-Guided Fractionation C->D E Chromatographic Separation (e.g., HPLC, Column Chromatography) D->E F Isolation of Pure Compound E->F G Structure Elucidation (NMR, MS, X-ray Crystallography) F->G H Biological Activity Testing F->H I Total Synthesis G->I

Caption: A typical experimental workflow for the discovery and characterization of a novel natural product.

Concluding Remarks

While the identity of "this compound" remains elusive, the quest for novel bioactive compounds from nature continues to be a vital area of scientific research. The potential discovery of a new molecule, whether it be "this compound" or another compound, holds the promise of new therapeutic leads and a deeper understanding of the chemical ecology of our planet's diverse ecosystems. Researchers are encouraged to re-verify the nomenclature and origin of the compound of interest to facilitate a more targeted and successful literature search. Should further details about "this compound" emerge, a comprehensive technical guide on its discovery, origin, and biological properties can be compiled.

Preliminary Biological Activity Screening of Novel Compounds: A Methodological Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Dodonolide" did not yield any specific results in publicly available scientific literature. Therefore, this document serves as a comprehensive template for researchers, scientists, and drug development professionals to structure their findings on the preliminary biological activity screening of a novel compound. The examples provided are illustrative and based on common practices in the field.

Introduction

The discovery and development of new therapeutic agents are critical for addressing unmet medical needs. This document outlines a structured approach to the preliminary biological activity screening of a novel chemical entity. It provides a framework for presenting quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate clear communication and data interpretation within the scientific community.

Quantitative Data Summary

Clear and concise presentation of quantitative data is essential for comparing the efficacy and potency of a novel compound against controls or existing standards. The following tables are examples of how to structure such data.

Table 1: In Vitro Cytotoxicity of [Compound Name]

Cell LineCompound Concentration (µM)% Inhibition of Cell Growth (Mean ± SD)IC₅₀ (µM)
Cancer Cell Line A 0.115.2 ± 2.15.8
145.8 ± 3.5
1089.1 ± 1.9
Cancer Cell Line B 0.18.3 ± 1.512.3
133.7 ± 2.8
1075.4 ± 4.2
Normal Cell Line C 105.1 ± 0.9>50
5020.5 ± 2.3

Table 2: Antibacterial Activity of [Compound Name]

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Gram-Positive: Staphylococcus aureus 1632
Gram-Negative: Escherichia coli 64>128
Drug-Resistant Strain A 3264

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are example protocols for common preliminary biological assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the test compound on cancer and normal cell lines.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • The test compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • The medium from the wells is aspirated, and 100 µL of the respective compound dilutions are added. A vehicle control (e.g., 0.1% DMSO in medium) is also included.

  • Plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • The test compound is serially diluted in MHB in a 96-well plate.

  • Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Positive (bacteria and medium) and negative (medium only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of Cellular Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following examples are created using the DOT language for Graphviz.

Generic Experimental Workflow

This diagram illustrates a typical workflow for screening a novel compound for biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: A generalized workflow for the synthesis, screening, and analysis of a novel bioactive compound.

Example Signaling Pathway: Generic Kinase Cascade

This diagram depicts a simplified, generic kinase signaling pathway that is often a target in drug discovery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates kinase3 Kinase 3 kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates ligand External Ligand ligand->receptor

Caption: A simplified diagram of a generic intracellular kinase signaling cascade.

Initial Hypothesis on the Mechanism of Action of Didemnin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "Dodonolide" did not yield a known natural product. Based on the similarity in name and the context of cytotoxic natural products, this guide focuses on Didemnin (B1252692) B , a well-researched marine-derived cyclic depsipeptide with potent antitumor and antiviral properties. It is presumed that "this compound" was a typographical error.

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It was the first marine natural product to enter clinical trials as an anticancer agent.[1] Initial investigations into its mechanism of action revealed potent cytotoxic effects, leading to several hypotheses centered on the inhibition of fundamental cellular processes. This document provides an in-depth technical guide on the initial hypotheses of Didemnin B's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Initial Mechanistic Hypotheses

Further investigations revealed that Didemnin B is a rapid and potent inducer of apoptosis in various cancer cell lines.[4] This apoptotic induction was found to be a key contributor to its cytotoxic effects. However, it was also noted that the induction of apoptosis might be a consequence of mechanisms beyond simple protein synthesis inhibition, suggesting a more complex mode of action.[5]

Quantitative Bioactivity Data

The cytotoxic and antiproliferative effects of Didemnin B have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeAssay TypeExposure TimeIC50 / LD50Citation
L1210LeukemiaCell Growth Inhibition-0.001 µg/mL[1]
B16MelanomaCytotoxicity (LD50)2 hours17.5 ng/mL[3]
B16MelanomaCytotoxicity (LD50)24 hours8.8 ng/mL[3]
Vaco451Colon CancerCytotoxicity (LC50)96 hours~32 nM[6]
Fresh Human Tumor CellsVariousTumor Stem Cell Assay1 hour46 x 10⁻³ µg/mL (Median ID50)[7]
Fresh Human Tumor CellsVariousTumor Stem Cell AssayContinuous4.2 x 10⁻³ µg/mL (Median ID50)[7]
MCF-7Breast CancerProtein Synthesis Inhibition-12 nM (IC50)[5]

Key Experimental Protocols

Protein Synthesis Inhibition Assay

This protocol describes a general method for assessing the inhibition of protein synthesis using the incorporation of radiolabeled amino acids.

Objective: To quantify the effect of Didemnin B on de novo protein synthesis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, L1210)

  • Complete cell culture medium

  • Didemnin B

  • Methionine-free medium

  • ³⁵S-methionine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate cells in a multi-well plate at a suitable density and allow them to adhere and grow for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of Didemnin B for the desired duration. Include a vehicle control (e.g., DMSO).

  • Amino Acid Starvation: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

  • Radiolabeling: Add ³⁵S-methionine to each well and incubate for 1-2 hours.

  • Cell Lysis and Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with NaOH. Precipitate the proteins by adding cold TCA.

  • Measurement: Collect the protein precipitate on a filter paper, wash with ethanol, and allow it to dry. Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each Didemnin B concentration relative to the vehicle control.

Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol details the detection and quantification of apoptotic cells following treatment with Didemnin B.[2][3][8][9]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • Didemnin B

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in suspension or in plates with Didemnin B at the desired concentrations and for the appropriate time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any detached apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Signaling Pathways and Molecular Targets

More recent research has elucidated the specific molecular targets and signaling pathways affected by Didemnin B, providing a more detailed picture beyond the initial hypotheses.

Inhibition of Protein Elongation

Didemnin B's primary mechanism for inhibiting protein synthesis is by targeting the eukaryotic elongation factor 1-alpha (eEF1A).[4][10][11][12] It binds to eEF1A and stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, thereby preventing the translocation step of polypeptide chain elongation.[10]

G cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site Translocation aa_tRNA Aminoacyl-tRNA Ternary_Complex eEF1A-GTP-aa-tRNA Ternary Complex aa_tRNA->Ternary_Complex eEF1A_GTP eEF1A-GTP eEF1A_GTP->Ternary_Complex Ternary_Complex->A_site Translocation_Blocked Translocation Blocked Ternary_Complex->Translocation_Blocked Didemnin_B Didemnin B Didemnin_B->Ternary_Complex Binds and Stabilizes

Caption: Didemnin B inhibits protein synthesis by targeting eEF1A.

Dual Inhibition of eEF1A1 and PPT1 Leading to Apoptosis

Didemnin B has been shown to have a dual inhibitory effect on both eEF1A1 and palmitoyl-protein thioesterase 1 (PPT1).[6][13] The inhibition of PPT1 leads to lysosomal deacidification. The combined inhibition of protein synthesis (via eEF1A1) and lysosomal function (via PPT1) synergistically induces potent apoptosis in cancer cells.[13]

G Didemnin_B Didemnin B eEF1A1 eEF1A1 Didemnin_B->eEF1A1 Inhibits PPT1 PPT1 Didemnin_B->PPT1 Inhibits Protein_Synthesis Protein Synthesis eEF1A1->Protein_Synthesis Lysosomal_Function Lysosomal Function PPT1->Lysosomal_Function Apoptosis Apoptosis Protein_Synthesis->Apoptosis Suppression leads to Lysosomal_Function->Apoptosis Disruption leads to

Caption: Dual inhibition of eEF1A1 and PPT1 by Didemnin B induces apoptosis.

Activation of mTORC1 Signaling

Interestingly, the inhibition of protein synthesis by Didemnin B leads to the activation of the mTORC1 signaling pathway.[6] This occurs through the degradation of REDD1, a negative regulator of mTORC1, which is a short-lived protein. The subsequent activation of mTORC1, however, does not appear to be required for Didemnin B-induced apoptosis.[6]

G Didemnin_B Didemnin B Protein_Synthesis Protein Synthesis Didemnin_B->Protein_Synthesis Inhibits REDD1 REDD1 Protein_Synthesis->REDD1 Required for REDD1 production mTORC1 mTORC1 REDD1->mTORC1 Inhibits

Caption: Didemnin B activates mTORC1 by inhibiting REDD1 synthesis.

Conclusion

The initial hypothesis that Didemnin B's primary mechanism of action is the inhibition of protein synthesis has been largely validated and significantly refined over time. While it is a potent inhibitor of protein elongation through its interaction with eEF1A1, its cytotoxic and pro-apoptotic effects are now understood to be more complex, involving the dual inhibition of PPT1 and the modulation of other signaling pathways such as mTORC1. This multifaceted mechanism of action continues to make Didemnin B and its analogs compelling candidates for further investigation in cancer therapy. This guide provides a foundational understanding for researchers and professionals in drug development, summarizing the key initial findings and the subsequent evolution of our knowledge regarding this potent marine natural product.

References

In Silico Prediction of Dodonolide Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Natural products remain a vital source of novel therapeutic agents. Dodonolides, a class of marine-derived macrolides, have demonstrated promising biological activities, yet their specific molecular targets remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of dodonolide (B1161511) targets. We detail a multi-faceted computational workflow integrating ligand-based and structure-based approaches, including pharmacophore modeling, reverse docking, and machine learning-based methods. Furthermore, this guide outlines established experimental protocols for validating predicted drug-target interactions, thereby offering a complete roadmap for researchers, scientists, and drug development professionals seeking to elucidate the mechanisms of action of novel natural products like dodonolides.

Introduction

The identification of molecular targets is a critical step in the drug discovery and development pipeline. For novel natural products such as dodonolides, understanding their protein binding partners is essential for elucidating their mechanism of action, predicting potential off-target effects, and optimizing their therapeutic potential. In silico target prediction methods offer a time- and cost-effective approach to generate testable hypotheses about a compound's biological targets before embarking on extensive experimental validation.[1][2][3][4][5]

This guide presents a systematic and integrated workflow for the in silico prediction of this compound targets, followed by a discussion of key experimental validation techniques.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for a novel compound like this compound should employ a consensus approach, combining multiple computational methods to increase the confidence in predicted targets.[1][2] Our proposed workflow is depicted below.

In_Silico_Workflow cluster_ligand_based Ligand-Based Approaches cluster_structure_based Structure-Based Approaches cluster_ml Machine Learning Approaches cluster_integration Hit Prioritization & Validation ligand_prep This compound Structure Preparation pharmacophore Pharmacophore Modeling ligand_prep->pharmacophore similarity Chemical Similarity Search ligand_prep->similarity reverse_docking Reverse Docking ligand_prep->reverse_docking ml_prediction Machine Learning-Based Target Prediction ligand_prep->ml_prediction consensus Consensus Scoring & Target Prioritization pharmacophore->consensus similarity->consensus reverse_docking->consensus ml_prediction->consensus experimental_validation Experimental Validation consensus->experimental_validation

Caption: In Silico Target Prediction Workflow for Dodonolides.

Ligand Preparation

The initial step involves the preparation of the 3D structure of the this compound molecule. This includes generating a high-quality 3D conformation, assigning correct atom and bond types, and minimizing its energy using a suitable force field (e.g., MMFF94).

Ligand-Based Approaches

These methods leverage the principle that molecules with similar structures often exhibit similar biological activities.

A pharmacophore represents the essential 3D arrangement of chemical features necessary for biological activity.[6][7][8] If a set of known active molecules with a similar mechanism is available, a ligand-based pharmacophore model can be generated.[6] However, for a novel compound like this compound, a structure-based pharmacophore approach is more appropriate if a potential target structure is hypothesized.[6]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Conformational Analysis: Generate a diverse set of low-energy conformers for the this compound structure.

  • Feature Identification: Identify key pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

  • Model Generation: Utilize software like PharmaGist or LigandScout to align the conformers and generate a consensus pharmacophore model.

  • Database Screening: Screen large compound databases (e.g., ZINC, ChEMBL) to identify molecules that fit the pharmacophore model. The targets of these identified molecules can then be inferred as potential targets for this compound.

This approach involves searching chemical databases for molecules structurally similar to this compound. The known targets of these similar compounds are then considered potential targets for this compound.

Experimental Protocol: Chemical Similarity Searching

  • Fingerprint Generation: Convert the 2D or 3D structure of this compound into a molecular fingerprint (e.g., ECFP4, MACCS keys).

  • Database Searching: Use similarity metrics (e.g., Tanimoto coefficient) to search databases like PubChem, ChEMBL, or DrugBank for compounds with high similarity scores.

  • Target Retrieval: Retrieve the annotated biological targets of the top-ranking similar compounds.

Structure-Based Approaches

These methods rely on the 3D structure of potential protein targets.

Reverse docking involves docking a single ligand (this compound) against a large library of protein structures to predict its most likely binding partners.[9][10]

Experimental Protocol: Reverse Docking

  • Target Library Preparation: Compile a library of 3D protein structures from databases like the Protein Data Bank (PDB). This library can be a curated set of all human proteins with known binding sites or a more focused set based on a therapeutic area of interest.

  • Ligand Preparation: Prepare the 3D structure of this compound as described in section 2.1.

  • Docking Simulation: Use docking software such as AutoDock Vina, GOLD, or Glide to systematically dock this compound into the binding sites of all proteins in the library.[11][12]

  • Scoring and Ranking: Rank the potential protein targets based on the predicted binding affinity (docking score).

Machine Learning-Based Approaches

Machine learning (ML) and deep learning models are increasingly used for drug-target interaction (DTI) prediction.[13][14][15][16][17] These models are trained on large datasets of known DTIs and can predict novel interactions.

Experimental Protocol: Machine Learning-Based Target Prediction

  • Input Representation: Represent the this compound molecule using molecular descriptors or fingerprints.[16] Protein targets are typically represented by their amino acid sequence or structural features.

  • Model Selection: Choose a suitable ML model, such as a deep neural network (DNN), graph convolutional network (GCN), or support vector machine (SVM).

  • Prediction: Input the this compound representation into the pre-trained model to predict a list of potential protein targets and their interaction probabilities.

  • Publicly Available Tools: Utilize web servers and platforms that have implemented these models, such as SwissTargetPrediction or SuperPred.[1]

Consensus Scoring and Target Prioritization

The final step in the in silico workflow is to integrate the results from all methods and prioritize the most promising targets for experimental validation. A simple consensus scoring system can be implemented where a target receives a point for each method that predicts it. Targets predicted by multiple, orthogonal methods are considered higher confidence hits.

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays to confirm the interaction between this compound and the predicted target proteins.[18][19][20]

Experimental_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays spr Surface Plasmon Resonance (SPR) binding_confirmation Direct Binding Confirmation spr->binding_confirmation itc Isothermal Titration Calorimetry (ITC) itc->binding_confirmation enzymatic_assay Enzymatic/Functional Assay functional_validation Functional Validation enzymatic_assay->functional_validation cet_sa Cellular Thermal Shift Assay (CETSA) cet_sa->functional_validation phenotypic_assay Phenotypic Assays in_silico_hits Prioritized In Silico Hits in_silico_hits->spr in_silico_hits->itc binding_confirmation->enzymatic_assay binding_confirmation->cet_sa functional_validation->phenotypic_assay

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide (B1161511) is a naturally occurring clerodane diterpenoid isolated from the plant Dodonaea viscosa, a species with a history of use in traditional medicine.[1] As a member of the clerodane diterpene class of compounds, this compound shares a characteristic bicyclic core structure that has been the subject of significant interest in the scientific community due to the diverse biological activities exhibited by these molecules.[2][3] This technical guide provides a comprehensive review of the available literature on this compound and its related compounds, with a focus on its chemical properties, biological activities, and potential mechanisms of action.

Chemical Structure and Properties

This compound is a diterpenoid with the chemical formula C₂₀H₂₄O₃ and a molecular weight of 312.41 g/mol .[4] Its formal IUPAC name is (6R,7S,8E,10Z)-7-[2-(3-Furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethylcyclodeca[c]furan-1(3H)-one.[4] The structure features a clerodane skeleton, which is a bicyclic diterpene framework that has been the basis for a wide range of natural products with significant biological activities.[2][3]

Biological Activities of this compound and Related Compounds

While specific quantitative data on the biological activity of this compound itself is limited in publicly available literature, the broader class of clerodane diterpenoids, many of which are also isolated from Dodonaea viscosa, have demonstrated a range of promising pharmacological effects.[5][6]

Cytotoxicity and Anticancer Potential
Anti-inflammatory Activity

The anti-inflammatory properties of clerodane diterpenoids are another area of active investigation.[3] Although a detailed mechanism for this compound has not been elucidated, the general anti-inflammatory potential of this class of compounds is recognized. Further screening of this compound in relevant in vitro and in vivo models is warranted to quantify its anti-inflammatory efficacy.

The following diagram illustrates a general experimental workflow for the isolation and initial screening of natural products like this compound.

experimental_workflow plant_material Dodonaea viscosa Plant Material extraction Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of This compound fractionation->isolation structure_elucidation Structure Elucidation isolation->structure_elucidation bioassays Biological Assays (Cytotoxicity, Anti-inflammatory) isolation->bioassays data_analysis Data Analysis (IC50 determination) bioassays->data_analysis

Figure 1: General workflow for isolation and bioactivity screening.

Mechanism of Action

The precise mechanism of action for this compound has not yet been reported. However, for the broader class of clerodane diterpenoids, several mechanisms have been proposed for their biological activities. These often involve interactions with key cellular signaling pathways. A potential, generalized signaling pathway that could be investigated for this compound's anti-inflammatory effects is the NF-κB pathway, a critical regulator of inflammatory responses.

The following diagram depicts a simplified representation of a hypothetical signaling pathway that could be modulated by a bioactive compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade nf_kb_complex NF-κB-IκB Complex signaling_cascade->nf_kb_complex activates nf_kb NF-κB nf_kb_nucleus NF-κB nf_kb->nf_kb_nucleus translocates to i_kb IκB nf_kb_complex->nf_kb releases nf_kb_complex->i_kb degrades IκB dna DNA nf_kb_nucleus->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression induces stimulus Inflammatory Stimulus stimulus->receptor This compound This compound (Hypothetical) This compound->signaling_cascade inhibits?

Figure 2: Hypothetical anti-inflammatory signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in the current literature. However, general methodologies for the isolation of clerodane diterpenoids from Dodonaea viscosa and standard bioassays can be adapted for the study of this compound.

Isolation of this compound

A general procedure for the isolation of this compound from Dodonaea viscosa would involve the following steps:

  • Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography (using silica (B1680970) gel or other stationary phases) and high-performance liquid chromatography (HPLC), to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

A standard protocol to assess the cytotoxic activity of this compound would be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Data Presentation

Due to the limited availability of quantitative data specifically for this compound, a comparative table of related clerodane diterpenoids would be beneficial for understanding the potential activity range. Researchers are encouraged to contribute to the public domain with quantitative data on this compound to facilitate a more comprehensive understanding of its bioactivity.

Conclusion and Future Directions

This compound, a clerodane diterpenoid from Dodonaea viscosa, represents a promising natural product for further investigation in drug discovery. While the current body of literature provides a foundation for its chemical identity, there is a clear need for more in-depth studies to elucidate its biological activities and mechanism of action. Future research should focus on:

  • Total Synthesis: Development of a robust synthetic route to this compound to enable the production of sufficient quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: Systematic screening of this compound against a panel of cancer cell lines and in various anti-inflammatory models to determine its potency (IC50/EC50 values).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

The exploration of this compound and its derivatives holds the potential to yield novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Dodoneine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a stereoselective total synthesis of (+)-dodoneine, a naturally occurring dihydropyranone. The presented protocol is based on the work of Allais and Ducrot and is intended for research purposes.

Introduction

(+)-Dodoneine is a bioactive natural product isolated from Tapinanthus dodoneifolius. Its synthesis has garnered interest due to its potential pharmacological activities. This document outlines a robust and stereocontrolled synthetic route, providing detailed experimental procedures for the key transformations and summarizing the quantitative data for each step.

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent approach. The key disconnections involve the formation of the dihydropyranone ring via an intramolecular transesterification and the establishment of the stereocenters through a series of stereoselective reactions.

Retrosynthesis Dodoneine (+)-Dodoneine UnsaturatedEster α,β-Unsaturated Ester Dodoneine->UnsaturatedEster Intramolecular Transesterification Aldehyde Aldehyde UnsaturatedEster->Aldehyde Still-Gennari Olefination HomoallylicAlcohol2 syn-Homoallylic Alcohol Aldehyde->HomoallylicAlcohol2 Oxidative Cleavage HomoallylicAlcohol1 (R)-Homoallylic Alcohol HomoallylicAlcohol2->HomoallylicAlcohol1 Diastereoselective Allylstannation StartingMaterial 3,4-Dimethoxybenzaldehyde (B141060) HomoallylicAlcohol1->StartingMaterial Enantioselective Allylboration

Caption: Retrosynthetic analysis of (+)-dodoneine.

Experimental Protocols

Step 1: Enantioselective Allylboration of 3,4-Dimethoxybenzaldehyde

This step establishes the first stereocenter of the molecule using a catalytic enantioselective allylboration.

Protocol:

To a solution of 3,4-dimethoxybenzaldehyde (1.0 equiv) in toluene (B28343) (0.5 M) at -78 °C is added (R,R)-p-F-vivol B (5 mol%). Allylboronic acid pinacol (B44631) ester (1.2 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Diastereoselective Allylstannation

The second stereocenter is introduced with high diastereoselectivity via an allylstannation reaction.

Protocol:

To a solution of the homoallylic alcohol from Step 1 (1.0 equiv) in CH2Cl2 (0.2 M) at -78 °C is added allyltributyltin (1.5 equiv) followed by the dropwise addition of BF3·OEt2 (1.2 equiv). The reaction is stirred at -78 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Oxidative Cleavage

The terminal alkene is cleaved to afford the corresponding aldehyde.

Protocol:

To a solution of the diol from Step 2 (1.0 equiv) in a 3:1 mixture of dioxane and water (0.1 M) is added 2,6-lutidine (2.0 equiv) and a catalytic amount of OsO4 (2 mol%). Sodium periodate (B1199274) (4.0 equiv) is then added portion-wise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of Na2S2O3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude aldehyde is used in the next step without further purification.

Step 4: Still-Gennari Olefination

A Z-selective olefination reaction is employed to introduce the α,β-unsaturated ester moiety.

Protocol:

To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.5 equiv) and 18-crown-6 (B118740) (1.5 equiv) in THF (0.1 M) at -78 °C is added KHMDS (1.4 equiv) dropwise. The mixture is stirred for 30 minutes, after which a solution of the crude aldehyde from Step 3 (1.0 equiv) in THF is added. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The residue is purified by flash column chromatography.

Step 5: Intramolecular Transesterification (Lactonization)

The final step involves the cyclization to form the dihydropyranone ring.

Protocol:

The α,β-unsaturated ester from Step 4 (1.0 equiv) is dissolved in toluene (0.05 M), and a catalytic amount of camphorsulfonic acid (CSA, 10 mol%) is added. The reaction mixture is heated to reflux for 6 hours with azeotropic removal of methanol (B129727) using a Dean-Stark apparatus. The reaction mixture is cooled to room temperature, quenched with a saturated aqueous solution of NaHCO3, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography to afford (+)-dodoneine.

Quantitative Data Summary

StepReactionProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1Enantioselective Allylboration(R)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol85-97
2Diastereoselective Allylstannation(1R,2R)-1-(3,4-dimethoxyphenyl)hexane-1,5-dien-2-ol80>97:3-
3Oxidative Cleavage(2R,3R)-3-hydroxy-2-(3,4-dimethoxyphenyl)-5-oxopentanal---
4Still-Gennari OlefinationMethyl (Z)-5-((2R,3R)-3-hydroxy-2-(3,4-dimethoxyphenyl)pent-4-enylidene)pent-2-enoate75 (over 2 steps)--
5Intramolecular Transesterification(+)-Dodoneine90--

Synthetic Workflow

The overall synthetic sequence is depicted in the following workflow diagram.

Workflow cluster_start Starting Material cluster_step1 Step 1: Allylboration cluster_step2 Step 2: Allylstannation cluster_step3 Step 3: Oxidative Cleavage cluster_step4 Step 4: Olefination cluster_step5 Step 5: Lactonization A 3,4-Dimethoxybenzaldehyde B (R)-Homoallylic Alcohol A->B (R,R)-p-F-vivol B, Allylboronic acid pinacol ester Yield: 85%, ee: 97% C syn-Homoallylic Alcohol B->C Allyltributyltin, BF3·OEt2 Yield: 80%, dr: >97:3 D Aldehyde Intermediate C->D OsO4 (cat.), NaIO4 E α,β-Unsaturated Ester D->E Still-Gennari Phosphonate, KHMDS, 18-crown-6 Yield: 75% (2 steps) F (+)-Dodoneine E->F CSA, Toluene, reflux Yield: 90%

Caption: Total synthesis workflow for (+)-dodoneine.

Application Notes and Protocols for the Quantification of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide is a naturally occurring clerodane diterpenoid found in Dodonaea viscosa, a plant species with a history of use in traditional medicine.[] As a member of the clerodane diterpene family, this compound is of interest for its potential pharmacological activities, which may include anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its therapeutic potential.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts and other biological matrices. While specific validated methods for this compound are not yet established in the literature, the following protocols are based on established analytical techniques for the quantification of structurally similar clerodane diterpenes.[5][6][7] The primary recommended methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Extraction of this compound from Plant Material (Dodonaea viscosa)

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant part and desired purity of the extract.

Protocol: Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is a rapid and efficient method for extracting terpenoids from plant matrices.[7]

Materials and Reagents:

  • Dried and powdered aerial parts of Dodonaea viscosa

  • Methanol (B129727) (HPLC grade)

  • Microwave extraction system

  • Filter paper (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of the dried, powdered plant material and place it into a microwave extraction vessel.

  • Add 20 mL of methanol to the vessel.

  • Secure the vessel in the microwave extraction system.

  • Set the extraction parameters:

    • Microwave Power: 500 W

    • Temperature: 60°C

    • Extraction Time: 15 minutes

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract through a 0.45 µm filter paper to remove solid plant debris.

  • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.

Experimental Workflow for this compound Extraction

G plant Dried & Powdered Dodonaea viscosa methanol Methanol Addition plant->methanol mae Microwave-Assisted Extraction (MAE) methanol->mae filtration Filtration (0.45 µm) mae->filtration evaporation Rotary Evaporation filtration->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution final_extract This compound Extract for Analysis reconstitution->final_extract

Caption: Workflow for the extraction of this compound from Dodonaea viscosa.

II. Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of diterpenoids.[5] Given that many clerodane diterpenes lack strong chromophores, detection is typically performed at lower UV wavelengths.[8]

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard (purity >95%)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (B) and Water (A), both with 0.1% formic acid.

    • Gradient: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-90% B; 30-35 min, 90% B; 35-40 min, 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol (1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the reconstituted this compound extract to a concentration expected to fall within the calibration range.

  • Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow for HPLC-UV Analysis

G sample_prep Sample & Standard Preparation hplc HPLC System (C18 Column) sample_prep->hplc separation Gradient Elution (ACN/Water) hplc->separation detection UV Detection (210 nm) separation->detection data_analysis Data Analysis (Calibration Curve) detection->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

III. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low concentrations of this compound in complex matrices.[9][10]

Experimental Protocol:

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard (purity >95%)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound or another clerodane diterpene not present in the sample.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (B) and Water (A), both with 0.1% formic acid.

    • Gradient: 0-1 min, 20% B; 1-8 min, 20-95% B; 8-10 min, 95% B; 10-12 min, 20% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical for this compound, C20H24O3, MW 312.41):

    • Precursor ion [M+H]+: m/z 313.2

    • Product ions: To be determined by infusion of the standard. Potential fragments could involve losses of water, furan (B31954) side chain, or ring cleavages.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity of this compound.

Procedure:

  • Standard and IS Preparation: Prepare a stock solution of the this compound reference standard and the internal standard. Create calibration standards containing a fixed concentration of the IS and varying concentrations of this compound.

  • Sample Preparation: Spike a known amount of the IS into the sample extracts before final volume adjustment.

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound. Calculate the concentration in the samples using this curve.

Experimental Workflow for LC-MS/MS Analysis

G sample_prep Sample & Standard Preparation (with IS) uhplc UHPLC System (C18 Column) sample_prep->uhplc separation Gradient Elution uhplc->separation ms Tandem MS (ESI+) MRM Mode separation->ms data_analysis Data Analysis (Peak Area Ratios) ms->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

IV. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like some terpenoids.[7][11][12] Derivatization may be necessary for non-volatile diterpenes to improve their thermal stability and chromatographic behavior.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for terpenoid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Hexane (B92381) (GC grade)

  • This compound reference standard (purity >95%)

  • Internal Standard (IS): A stable, non-naturally occurring terpenoid (e.g., n-tridecane).

  • Derivatizing agent (if necessary, e.g., BSTFA with 1% TMCS).

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

Procedure:

  • Derivatization (if required): If this compound is not sufficiently volatile, a derivatization step (e.g., silylation) will be necessary.

  • Standard and IS Preparation: Prepare calibration standards of this compound in hexane, each containing a fixed concentration of the IS.

  • Sample Preparation: Dissolve the dried extract in hexane and add the IS.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve based on the ratio of the peak area of the characteristic ion of this compound to that of the IS.

Experimental Workflow for GC-MS Analysis

G sample_prep Sample & Standard Preparation (with IS) derivatization Derivatization (if necessary) sample_prep->derivatization gc Gas Chromatograph (HP-5ms column) derivatization->gc separation Temperature Program gc->separation ms Mass Spectrometer (SIM Mode) separation->ms data_analysis Data Analysis (Peak Area Ratios) ms->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Workflow for the quantification of this compound by GC-MS.

V. Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters that should be established for each analytical method. The values presented are hypothetical but representative of what can be expected for the analysis of diterpenoids based on existing literature.[8][13][14][15]

Table 1: HPLC-UV Method Validation Parameters

ParameterSpecification
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95 - 105%
SpecificityPeak purity and resolution > 1.5

Table 2: LC-MS/MS Method Validation Parameters

ParameterSpecification
Linearity (r²)> 0.999
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectAssessed and compensated

Table 3: GC-MS Method Validation Parameters

ParameterSpecification
Linearity (r²)> 0.998
Range10 - 500 ng/mL
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
SpecificityConfirmed by mass spectra

VI. Signaling Pathways Associated with Clerodane Diterpenes

Clerodane diterpenes have been shown to exert their biological effects through the modulation of various cellular signaling pathways. For instance, some clerodanes have demonstrated anti-inflammatory activity by inhibiting the NF-κB pathway, while others have induced apoptosis in cancer cells through interference with pathways like Notch1 signaling.[16] A simplified representation of the inhibitory effect of a generic clerodane diterpene on the canonical Notch1 signaling pathway is presented below.

Diagram of Notch1 Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch1 Notch1 Receptor NICD_cyto Notch1 Intracellular Domain (NICD) Notch1->NICD_cyto S2/S3 Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch1 Binding NICD_nuc NICD NICD_cyto->NICD_nuc Translocation CSL CSL Transcription Gene Transcription (e.g., HES1, MYC) CSL->Transcription Forms Complex NICD_nuc->Transcription Forms Complex MAML MAML MAML->Transcription Forms Complex Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound Clerodane Diterpene (e.g., this compound) This compound->Transcription Inhibition

Caption: Hypothetical inhibition of the Notch1 signaling pathway by a clerodane diterpene.

References

Application Note: A Proposed HPLC-MS/MS Method for the Quantitative Determination of Dodonolide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed, highly sensitive, and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Dodonolide in human plasma. As no validated methods for this compound are currently published, this protocol has been adapted from established methods for similar sesquiterpene lactones. The described method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering excellent sensitivity and specificity. This proposed method is intended to serve as a robust starting point for researchers and drug development professionals requiring the quantitative analysis of this novel compound in a biological matrix.

Introduction

This compound is a novel natural product with a putative sesquiterpene lactone structure. Preliminary in-vitro studies suggest potential anti-inflammatory and cytotoxic activities, making it a compound of interest for further pharmaceutical development. To support preclinical and clinical pharmacokinetic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the technology of choice for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and wide dynamic range. This application note provides a comprehensive, albeit proposed, protocol for the extraction and quantification of this compound from human plasma.

Experimental
  • This compound reference standard (hypothetical, assumed purity >98%)

  • Internal Standard (IS): Vernolide (or other suitable sesquiterpene lactone)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent

  • Mass Spectrometer: Sciex Triple Quad™ 6500+ System or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent

  • Thaw frozen human plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the Internal Standard working solution (100 ng/mL Vernolide in 50% methanol).

  • Vortex for 10 seconds.

  • Add 600 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A/B (80:20 v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

ParameterValue
Column Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Proposed MRM Transitions and MS Parameters for this compound and Internal Standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound[M+H]⁺Fragment 18025
[M+H]⁺Fragment 28035
Vernolide (IS)363.1245.18528
363.1199.18540
Note: The precursor and product ions for this compound are hypothetical and would need to be determined by infusion of the reference standard.
Method Validation (Proposed Parameters)

A full method validation would be required according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the anticipated performance characteristics of the method.

Table 2: Proposed Calibration Curve and Linearity.

ParameterProposed Value
Calibration Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 3: Proposed Precision and Accuracy.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.1< 20%< 20%± 20%
Low0.3< 15%< 15%± 15%
Medium10< 15%< 15%± 15%
High80< 15%< 15%± 15%

Table 4: Proposed Recovery and Matrix Effect.

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
This compoundLow> 70%85% - 115%
High> 70%85% - 115%
Vernolide (IS)-> 70%85% - 115%
Results and Discussion

This proposed HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The liquid-liquid extraction is a simple and effective technique for removing proteins and phospholipids, thereby minimizing matrix effects. The use of a stable isotope-labeled internal standard, if available, would be ideal; however, a structurally similar compound like Vernolide is a suitable alternative for initial method development. The chromatographic conditions are designed to provide good retention and peak shape for a mid-polarity compound like a sesquiterpene lactone, with a relatively short run time suitable for high-throughput analysis.

Conclusion

The proposed HPLC-MS/MS method provides a strong foundation for the bioanalysis of this compound in human plasma. The outlined procedures for sample preparation, chromatography, and mass spectrometry are based on established principles for similar analytes and are expected to yield a robust and reliable assay upon validation. This application note serves as a critical starting point for researchers in the fields of pharmacology, toxicology, and drug metabolism who are investigating the pharmacokinetic properties of this compound.

Protocols and Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 25 µL Internal Standard plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_ea Add 600 µL Ethyl Acetate vortex1->add_ea vortex2 Vortex (2 min) add_ea->vortex2 centrifuge Centrifuge (13,000 x g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL onto HPLC reconstitute->inject Transfer to Autosampler hplc Chromatographic Separation (C18 Column) inject->hplc msms Tandem MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway: this compound Inhibition of NF-κB

The following diagram illustrates a hypothetical mechanism of action for this compound, proposing its inhibitory effect on the NF-κB signaling pathway, a common target for anti-inflammatory natural products.

nfkb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_complex NF-κB (p65/p50) (Inactive) ikb->nfkb_complex Inhibits nfkb_active NF-κB (p65/p50) (Active) nfkb_complex->nfkb_active IκBα Degradation dna DNA nfkb_active->dna Translocates & Binds This compound This compound This compound->ikk Inhibits gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, IL-6) dna->gene_transcription Initiates

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Cell-Based Assays for Testing Dodonolide Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the efficacy of Dodonolide, a novel natural product with putative anticancer properties. The following protocols are designed to assess its impact on cancer cell viability, proliferation, apoptosis, and metastatic potential.

Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating an anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[1][2]

Table 1: Expected IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µM) after 48h
MCF-7Breast Cancer15.5 ± 2.1
A549Lung Cancer22.8 ± 3.5
HCT116Colon Cancer18.2 ± 2.9
HeLaCervical Cancer25.1 ± 4.2
ControlNormal Fibroblasts (NHLF)>100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Workflow for MTT Assay

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with this compound (Serial Dilutions) start->treat incubate Incubate (24, 48, or 72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (add DMSO) incubate_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT cell viability assay.

Analysis of Apoptosis Induction

To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death, apoptosis assays are crucial. The Annexin V-FITC/Propidium (B1200493) Iodide (PI) assay is a widely used method to detect early and late apoptotic cells by flow cytometry.[3][4]

Table 2: Apoptotic Effect of this compound on HCT116 Cells
Treatment (48h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.52.1 ± 0.52.7 ± 0.8
This compound (10 µM)75.8 ± 4.115.3 ± 2.28.9 ± 1.7
This compound (20 µM)42.1 ± 5.335.7 ± 3.922.2 ± 3.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cell line (e.g., HCT116)

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with different concentrations of this compound for the desired time (e.g., 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Workflow for Apoptosis Assay

Apoptosis_Workflow start Seed & Treat Cells with this compound harvest Harvest Cells (Trypsinization) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow of the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Anticancer agents often exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation. Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the cell cycle distribution.[5]

Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound
Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.5 ± 3.225.1 ± 2.114.4 ± 1.8
This compound (15 µM)75.3 ± 4.515.2 ± 1.99.5 ± 1.3
This compound (30 µM)85.1 ± 5.18.7 ± 1.56.2 ± 1.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 3: Cell Cycle Analysis by PI Staining

Objective: To assess the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Assessment of Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. The wound healing and Transwell invasion assays are commonly used to evaluate the anti-metastatic potential of a compound.[6][7]

Table 4: Effect of this compound on MCF-7 Cell Migration and Invasion
Treatment (24h)Wound Closure (%)Invading Cells (per field)
Vehicle Control98.2 ± 5.1150 ± 12
This compound (5 µM)65.7 ± 6.385 ± 9
This compound (10 µM)32.1 ± 4.832 ± 5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 4.1: Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on cell migration.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add a fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and after 24 hours.

  • Measure the width of the scratch and calculate the percentage of wound closure.

Protocol 4.2: Transwell Invasion Assay

Objective: To assess the effect of this compound on cell invasion.

Materials:

  • Transwell inserts with 8 µm pore size

  • Matrigel

  • Serum-free medium

  • Complete medium

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Seed cancer cells in the upper chamber in a serum-free medium containing this compound.

  • Add a complete medium with FBS as a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface with crystal violet.

  • Count the number of stained cells under a microscope.

Workflow for Migration and Invasion Assays

Migration_Invasion_Workflow cluster_migration Wound Healing Assay cluster_invasion Transwell Invasion Assay m_start Create Scratch in Confluent Monolayer m_treat Treat with this compound m_start->m_treat m_image Image at 0h and 24h m_treat->m_image m_analyze Measure Wound Closure m_image->m_analyze i_start Seed Cells in Matrigel-coated Insert i_treat Add this compound (Upper) Chemoattractant (Lower) i_start->i_treat i_incubate Incubate (24-48h) i_treat->i_incubate i_stain Fix and Stain Invading Cells i_incubate->i_stain i_analyze Count Invading Cells i_stain->i_analyze

Caption: Workflows for wound healing and Transwell assays.

Investigation of Underlying Signaling Pathways

Natural products often exert their anticancer effects by modulating specific signaling pathways that are dysregulated in cancer. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and is a common target for anticancer drugs.[8][9] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

Table 5: Modulation of PI3K/Akt Pathway Proteins by this compound in HCT116 Cells
Treatment (24h)p-Akt (Ser473) / Total Akt (Relative Intensity)p-mTOR (Ser2448) / Total mTOR (Relative Intensity)
Vehicle Control1.001.00
This compound (10 µM)0.62 ± 0.080.55 ± 0.07
This compound (20 µM)0.28 ± 0.050.21 ± 0.04

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hypothesized this compound Action on the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Akt inhibits

Caption: this compound may inhibit the PI3K/Akt pathway.

References

Application Notes and Protocols for In Vivo Studies of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide is a naturally occurring diterpenoid, a class of chemical compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][][3][4] While specific in vivo data for this compound is not yet widely available, its chemical classification suggests potential therapeutic applications. These application notes provide detailed protocols for establishing animal models to investigate the anti-inflammatory and anticancer efficacy of this compound in a preclinical setting.

Hypothesized Biological Activity

Based on the known activities of other diterpenoids, this compound is hypothesized to possess:

  • Anti-inflammatory effects: Potentially through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[1][5][6][7]

  • Anticancer properties: Possibly by inducing apoptosis in tumor cells and inhibiting tumor growth.[3][4][8]

The following protocols are designed to test these hypotheses in vivo.

Section 1: In Vivo Models for Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This widely used model is effective for screening acute anti-inflammatory activity.

1.1.1 Experimental Protocol

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Grouping:

    • Group I: Vehicle Control (e.g., 0.9% saline or 1% Tween 80).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg).

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.).

  • Procedure:

    • Administer this compound or control substances to the respective animal groups.

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema.

1.1.2 Data Presentation

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
IVehicle Control-0.75 ± 0.050
IIIndomethacin100.25 ± 0.0366.7
IIIThis compound100.60 ± 0.0420.0
IVThis compound250.45 ± 0.0540.0
VThis compound500.30 ± 0.0260.0

Note: Data are hypothetical and for illustrative purposes.

TPA-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory effects of a compound.

1.2.1 Experimental Protocol

  • Animal Model: Male Swiss albino mice.

  • Grouping:

    • Group I: Vehicle Control (Acetone).

    • Group II: Positive Control (e.g., Dexamethasone, 0.1 mg/ear).

    • Group III-V: this compound (e.g., 0.5, 1, 2 mg/ear).

  • Procedure:

    • Induce ear edema by applying 20 µL of 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (B3395972) to the inner and outer surfaces of the right ear.

    • Immediately after TPA application, topically administer this compound or control substances.

    • After 4-6 hours, sacrifice the animals and punch out a standard-sized section of both the right (treated) and left (untreated) ears.

    • Weigh the ear punches to determine the extent of edema.

  • Data Analysis: Calculate the difference in weight between the right and left ear punches.

1.2.2 Data Presentation

GroupTreatmentDose (mg/ear)Mean Ear Punch Weight Difference (mg)% Inhibition of Edema
IVehicle Control-12.5 ± 1.20
IIDexamethasone0.14.2 ± 0.566.4
IIIThis compound0.59.8 ± 0.921.6
IVThis compound17.5 ± 0.740.0
VThis compound25.5 ± 0.656.0

Note: Data are hypothetical and for illustrative purposes.

Proposed Anti-inflammatory Signaling Pathway for this compound

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPK (p38, JNK, ERK) LPS->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription iNOS iNOS NFkB->iNOS induces transcription MAPK->Cytokines activates NO Nitric Oxide (NO) iNOS->NO produces This compound This compound This compound->IKK This compound->MAPK

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Section 2: In Vivo Models for Anticancer Activity

Xenograft Tumor Model in Immunodeficient Mice

This is the most common model for evaluating the efficacy of a potential anticancer agent on human tumors.

2.1.1 Experimental Protocol

  • Animal Model: Immunodeficient mice (e.g., Nude or SCID).

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups:

      • Group I: Vehicle Control.

      • Group II: Positive Control (e.g., Doxorubicin).

      • Group III-V: this compound (various doses).

    • Administer treatment as per the defined schedule (e.g., daily, three times a week).

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume = (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between treated and control groups.

2.1.2 Data Presentation

GroupTreatmentDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
IVehicle Control-1500 ± 1500
IIDoxorubicin5450 ± 8070
IIIThis compound251100 ± 12026.7
IVThis compound50750 ± 10050
VThis compound100500 ± 9066.7

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflow for Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Cancer Cell Culture B Subcutaneous Injection in Immunodeficient Mice A->B C Tumor Growth to Palpable Size B->C D Randomize into Groups (Vehicle, Positive Control, this compound) C->D E Drug Administration D->E F Monitor Tumor Volume and Body Weight E->F G Euthanasia and Tumor Excision F->G H Tumor Weight Measurement G->H I Histology & Biomarker Analysis H->I

References

Protocol for Assessing Dodonolide Cytotoxicity: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodonolide is a novel natural product with putative cytotoxic properties. This document provides a comprehensive set of application notes and detailed experimental protocols for assessing the cytotoxic effects of this compound on cancer cell lines. The protocols outlined herein are designed for researchers in drug discovery and development to evaluate the compound's potential as an anticancer agent. These guidelines are based on established methodologies for assessing cytotoxicity and apoptosis, drawing parallels from studies on structurally similar natural compounds. It is hypothesized that this compound, like other cytotoxic natural products, may induce programmed cell death by modulating key signaling pathways involved in apoptosis.

I. Overview of Cytotoxicity Assessment Workflow

A systematic approach is recommended to characterize the cytotoxic profile of this compound. The workflow begins with a general assessment of cell viability to determine the compound's potency (IC50). Subsequent assays are designed to elucidate the mechanism of cell death, focusing on membrane integrity and the activation of apoptotic pathways.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action a Cell Seeding b This compound Treatment (Dose-Response) a->b c MTT Assay (Cell Viability) b->c e LDH Assay (Membrane Integrity) b->e f Caspase-Glo 3/7 Assay (Apoptosis) b->f d IC50 Determination c->d d->e d->f g Western Blot (Apoptotic Proteins) f->g

Caption: Experimental workflow for assessing this compound cytotoxicity.

II. Experimental Protocols

A. Cell Culture and Treatment
  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., MCF-10A) should be used.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

B. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1][2]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Treatment GroupConcentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Untreated Control0100100100
Vehicle Control0.1% DMSO98 ± 3.297 ± 4.196 ± 3.8
This compound0.1
1
10
50
100
IC50 (µM) TBD TBD TBD
C. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of plasma membrane integrity and cytotoxicity.[3][4][5]

Protocol:

  • Seed cells and treat with this compound at concentrations around the predetermined IC50 value for 24 hours.

  • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a vehicle control.[6]

  • After treatment, carefully collect the cell culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity kit).

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100).

Data Presentation:

Treatment GroupConcentration (µM)LDH Release (Absorbance)Cytotoxicity (%)
Spontaneous Release00
Vehicle Control0.1% DMSO
This compoundIC50/2
IC50
2 x IC50
Maximum ReleaseLysis Buffer100
D. Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7][8][9][10][11]

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the IC50 value for a time course (e.g., 6, 12, and 24 hours).

  • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • At each time point, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation:

Treatment GroupConcentration (µM)6h Caspase-3/7 Activity (Fold Change)12h Caspase-3/7 Activity (Fold Change)24h Caspase-3/7 Activity (Fold Change)
Vehicle Control0.1% DMSO1.01.01.0
This compoundIC50
Staurosporine1 µM

III. Elucidation of Apoptotic Signaling Pathways

Based on the initial findings, further investigation into the molecular mechanisms of this compound-induced apoptosis is warranted. It is hypothesized that this compound may trigger the intrinsic apoptotic pathway, potentially through the inhibition of the STAT3 signaling pathway, which is a known regulator of anti-apoptotic proteins like Bcl-2.[5]

Apoptosis_Pathway cluster_pathway Proposed this compound-Induced Apoptotic Pathway This compound This compound STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) This compound->STAT3 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Transcription Mitochondria Mitochondria Bcl2->Mitochondria Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

To validate this proposed pathway, Western blot analysis can be performed to assess the expression levels of key proteins.

Western Blot Protocol:

  • Treat cells with this compound at the IC50 concentration for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-STAT3, STAT3, Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities and normalize to the loading control.

Expected Outcomes:

  • A decrease in the phosphorylation of STAT3.

  • A decrease in the expression of the anti-apoptotic protein Bcl-2.

  • An increase in the expression of the pro-apoptotic protein Bax.

  • An increase in the levels of cleaved (active) Caspase-9 and Caspase-3.

IV. Conclusion

These protocols provide a robust framework for the initial cytotoxic characterization and mechanistic evaluation of this compound. The data generated will be crucial for determining its potential as a therapeutic candidate and for guiding future preclinical development. It is essential to perform these experiments with appropriate controls and to replicate the findings to ensure the reliability of the results.

References

Application Notes & Protocols: Techniques for Encapsulating Dodonolide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dodonolide, a naturally occurring bioactive compound, has shown significant potential in preclinical studies. However, its therapeutic application is often hindered by poor aqueous solubility, limited stability, and potential off-target effects. Encapsulation technologies offer a promising strategy to overcome these limitations by enclosing this compound within a carrier system. This enhances its delivery to target sites, improves its pharmacokinetic profile, and minimizes systemic toxicity. These application notes provide detailed protocols for two common and effective encapsulation techniques for hydrophobic molecules like this compound: liposomal encapsulation and polymeric nanoparticle encapsulation.

Section 1: Liposomal Encapsulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it will primarily be entrapped within the lipid bilayer of the liposomes.[1][2]

1.1. Materials and Equipment

  • Lipids:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • Cholesterol

  • Solvents:

    • Chloroform

    • Methanol

  • Drug:

    • This compound

  • Hydration Buffer:

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment:

    • Rotary evaporator

    • Bath sonicator

    • Probe sonicator or extruder

    • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

    • High-Performance Liquid Chromatography (HPLC) system

    • Dialysis tubing (MWCO 10-12 kDa)

    • Lyophilizer (optional)

1.2. Experimental Protocol: Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for preparing liposomes.[3][4]

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio for DPPC:Cholesterol is 2:1. The drug-to-lipid ratio can be varied (e.g., 1:10, 1:20 w/w) to optimize loading.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set at a temperature above the lipid transition temperature (Tc of DPPC is 41°C, so a temperature of 45-50°C is suitable).

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the buffer should be above the Tc of the lipid.

    • Rotate the flask gently in the water bath for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication:

      • Submerge the flask containing the MLV suspension in a bath sonicator for 30-60 minutes.

      • Alternatively, for smaller, more uniform vesicles, use a probe sonicator. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and lipid degradation.

    • Extrusion (Recommended for uniformity):

      • Load the MLV suspension into an extruder pre-heated to a temperature above the lipid Tc.

      • Pass the suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) for a defined number of passes (e.g., 11-21 passes) to produce unilamellar vesicles of a specific size.

  • Purification:

    • To remove unencapsulated this compound, centrifuge the liposome (B1194612) suspension at a low speed (e.g., 5,000 x g for 15 minutes) to pellet larger aggregates.

    • Further purify the supernatant by dialysis against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10-12 kDa) or by size exclusion chromatography.

1.3. Characterization of this compound-Loaded Liposomes

ParameterMethodTypical Expected Values (for this compound Liposomes)
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)-10 to -30 mV
Encapsulation Efficiency (%) HPLC analysis of lysed vs. unlysed liposomes> 80%
Drug Loading (%) HPLC analysis1 - 5%

1.4. Workflow for Liposomal Encapsulation of this compound

Liposome_Workflow cluster_prep Preparation cluster_processing Processing cluster_characterization Characterization A Dissolve Lipids & this compound in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Size Reduction (Extrusion/Sonication) C->D E Purification (Dialysis/Chromatography) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (ELS) E->G H Encapsulation Efficiency & Drug Loading (HPLC) E->H

Caption: Workflow for this compound liposome preparation and characterization.

Section 2: Polymeric Nanoparticle Encapsulation of this compound

Polymeric nanoparticles are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[5][6] Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and tunable degradation rates.[7][8]

2.1. Materials and Equipment

  • Polymer:

    • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)

  • Solvents:

  • Surfactant:

    • Poly(vinyl alcohol) (PVA) or Poloxamer 188

  • Drug:

    • This compound

  • Equipment:

    • Probe sonicator or high-speed homogenizer

    • Magnetic stirrer

    • Centrifuge

    • Dynamic Light Scattering (DLS) instrument

    • High-Performance Liquid Chromatography (HPLC) system

    • Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)

    • Lyophilizer

2.2. Experimental Protocol: Emulsion-Solvent Evaporation Method

The emulsion-solvent evaporation technique is a robust method for encapsulating hydrophobic drugs in polymeric nanoparticles.[9][10]

  • Preparation of Organic Phase:

    • Dissolve PLGA and this compound in a volatile organic solvent like acetone or DCM. The concentration of PLGA can be around 10-50 mg/mL, and the drug-to-polymer ratio can be varied (e.g., 1:5, 1:10 w/w).

  • Emulsification:

    • Prepare an aqueous solution of a surfactant (e.g., 1-5% w/v PVA).

    • Add the organic phase dropwise to the aqueous phase while stirring vigorously with a magnetic stirrer.

    • Immediately after the addition, emulsify the mixture using a probe sonicator or a high-speed homogenizer. Sonication should be performed on an ice bath to prevent solvent evaporation and drug degradation.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water (o/w) emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 4-12 hours) to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000-20,000 x g for 20-30 minutes).

    • Discard the supernatant, which contains the unencapsulated drug and surfactant.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual surfactant.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and then freeze-dried to obtain a powder.

2.3. Characterization of this compound-Loaded Polymeric Nanoparticles

ParameterMethodTypical Expected Values (for this compound-PLGA NPs)
Particle Size (Z-average) Dynamic Light Scattering (DLS)150 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)-15 to -40 mV
Encapsulation Efficiency (%) HPLC analysis of total vs. unencapsulated drug> 70%
Drug Loading (%) HPLC analysis5 - 15%
Morphology SEM or TEMSpherical shape with a smooth surface

2.4. Logical Relationship in Nanoparticle Formulation

Nanoparticle_Logic cluster_inputs Input Variables cluster_outputs Output Characteristics Polymer_Conc Polymer Concentration Particle_Size Particle Size Polymer_Conc->Particle_Size Increases Drug_Ratio Drug:Polymer Ratio EE Encapsulation Efficiency Drug_Ratio->EE Decreases at high ratios Surfactant_Conc Surfactant Concentration Surfactant_Conc->Particle_Size Decreases Sonication_Power Sonication Power/Time Sonication_Power->Particle_Size Decreases Drug_Release Drug Release Profile Particle_Size->Drug_Release Affects EE->Drug_Release Affects burst release

Caption: Factors influencing polymeric nanoparticle characteristics.

Section 3: In Vitro Drug Release Study

3.1. Protocol: Dialysis Bag Method

  • Preparation:

    • Resuspend a known amount of this compound-loaded liposomes or nanoparticles in a release medium (e.g., PBS pH 7.4, optionally containing a small amount of a solubilizing agent like Tween 80 to maintain sink conditions).

    • Transfer the suspension into a dialysis bag (MWCO 10-12 kDa).

    • Seal the dialysis bag and place it in a larger volume of the release medium.

  • Incubation:

    • Incubate the system at 37°C with continuous gentle stirring.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample from the release medium outside the dialysis bag.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated HPLC method.

    • Calculate the cumulative percentage of drug released over time.

Section 4: Cytotoxicity Assay

4.1. Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[11]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of free this compound, this compound-loaded liposomes/nanoparticles, and empty carriers (as a control) in the cell culture medium.

    • Replace the medium in the wells with the prepared dilutions. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis_Pathway Dodonolide_NP This compound Nanoparticle Cell_Uptake Cellular Uptake Dodonolide_NP->Cell_Uptake Drug_Release Intracellular Drug Release Cell_Uptake->Drug_Release ROS_Generation ↑ ROS Generation Drug_Release->ROS_Generation Mito_Stress Mitochondrial Stress ROS_Generation->Mito_Stress Caspase9 Caspase-9 Activation Mito_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Bioactive Compounds from Dodonaea viscosa in Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inquiry for "Dodonolide" likely refers to the diverse array of bioactive compounds isolated from the plant genus Dodonaea, with Dodonaea viscosa (commonly known as hopbush) being a prominent and well-studied species. This plant is a rich source of phytochemicals, particularly flavonoids and clerodane diterpenes, which have demonstrated significant potential in pre-clinical research for various diseases, most notably in areas of inflammation and cancer. This document provides detailed application notes and protocols for the utilization of these compounds in disease research.

Application Notes

Dodonaea viscosa extracts and its isolated compounds have been investigated for a multitude of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-diabetic effects.[1] The primary therapeutic interest lies in its flavonoid and diterpenoid constituents.

Anti-inflammatory Applications: The anti-inflammatory properties of D. viscosa are attributed to compounds like Hautriwaic Acid , a clerodane diterpene.[2] Hautriwaic acid has been shown to exhibit potent anti-inflammatory effects by reducing edema in mouse models.[2] The mechanism of action is believed to involve the modulation of inflammatory pathways. Another key group of compounds are flavonoids, such as quercetin (B1663063) and kaempferol, which are known for their antioxidant and anti-inflammatory activities.[1]

Anticancer Applications: Several compounds from D. viscosa have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[3][4] For instance, the hydroethanolic extract of D. viscosa has been shown to induce cell death in colorectal cancer cells through the regulation of caspase 3 and p53.[4] Specific clerodane diterpenoids isolated from the plant have also shown inhibitory effects on enzymes like ATP citrate (B86180) lyase, which is implicated in cancer cell metabolism.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of extracts and isolated compounds from Dodonaea viscosa.

Table 1: Anti-inflammatory Activity of Dodonaea viscosa Extracts and Hautriwaic Acid

Compound/ExtractAssayModelDose% InhibitionReference
Hautriwaic AcidAcute Topical InflammationTPA-induced mouse ear edema0.25 mg/ear60.2%[2]
Hautriwaic AcidAcute Topical InflammationTPA-induced mouse ear edema0.5 mg/ear70.2%[2]
Hautriwaic AcidAcute Topical InflammationTPA-induced mouse ear edema1.0 mg/ear87.1%[2]
D. viscosa Dichloromethane ExtractAcute Topical InflammationTPA-induced mouse ear edema3 mg/ear97.8%[2]
Hautriwaic AcidChronic InflammationTPA-induced mouse ear edema15 mg/kg (i.p.)64%[2]

Table 2: Anticancer Activity of Dodonaea viscosa Compounds

CompoundCell LineAssayIC50 ValueReference
Santin (Compound 6)BCX-010 (Inflammatory Breast Cancer)Sulforhodamine B4.22 μM[3][6]
Santin (Compound 6)SUM190 (Inflammatory Breast Cancer)Sulforhodamine B6.74 μM[3][6]
Santin (Compound 6)SUM149 (Inflammatory Breast Cancer)Sulforhodamine B7.73 μM[3][6]
Macarangaflavanone B (Compound 12)Gram-positive bacteriaMIC Assay2 μg/mL[6][7]

Table 3: Phytochemical Content of Dodonaea viscosa Leaves

PhytochemicalConcentration (mg/g of dry weight)Reference
Flavonoids32.21[8]
Saponin29.08[8]
Phenol127.90[8]

Experimental Protocols

Protocol 1: Extraction and Isolation of Bioactive Compounds from Dodonaea viscosa

This protocol outlines a general procedure for the extraction and isolation of compounds like Hautriwaic Acid from the leaves of D. viscosa.

1. Plant Material Preparation:

  • Air-dry fresh leaves of D. viscosa in a shaded, well-ventilated area.

  • Grind the dried leaves into a coarse powder.

2. Extraction:

  • Perform sequential solvent extraction using a Soxhlet apparatus or maceration.

  • Start with a non-polar solvent like n-hexane to remove lipids.

  • Follow with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and methanol, to extract a wide range of compounds.[9]

  • Concentrate the extracts using a rotary evaporator.

3. Isolation:

  • The chloroform extract, which is often rich in diterpenes, can be subjected to column chromatography on silica (B1680970) gel.[9]

  • Elute the column with a gradient of n-hexane and ethyl acetate.[9]

  • Monitor the collected fractions by Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles and further purify using techniques like preparative HPLC to isolate pure compounds.

Protocol 2: In Vitro Anti-inflammatory Assay - TPA-Induced Ear Edema in Mice

This protocol is used to evaluate the topical anti-inflammatory activity of compounds isolated from D. viscosa.

1. Animal Model:

  • Use Swiss albino mice.

2. Induction of Inflammation:

  • Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone.

  • Topically apply the TPA solution to the inner and outer surface of the right ear of each mouse to induce inflammation.[2]

3. Treatment:

  • Dissolve the test compound (e.g., Hautriwaic Acid) in a suitable vehicle (e.g., acetone).

  • Apply the test solution to the TPA-treated ear. A control group should receive the vehicle only.

4. Assessment:

  • After a specific period (e.g., 6 hours), sacrifice the mice.

  • Take a circular biopsy punch from both the treated (right) and untreated (left) ears.

  • Weigh the ear punches. The difference in weight between the right and left ear punches indicates the degree of edema.[2]

  • Calculate the percentage of inhibition of edema compared to the control group.

Protocol 3: In Vitro Anticancer Assay - Sulforhodamine B (SRB) Assay

This protocol is used to assess the antiproliferative effects of compounds on cancer cell lines.

1. Cell Culture:

  • Plate the desired cancer cells (e.g., breast cancer cell lines) in 96-well plates and allow them to adhere overnight.[3]

2. Treatment:

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 5 days).[3]

3. Cell Fixation and Staining:

  • Fix the cells with trichloroacetic acid.

  • Stain the fixed cells with Sulforhodamine B dye.

4. Measurement:

  • Wash the plates and solubilize the bound dye.

  • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the cell number.

5. Data Analysis:

  • Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_assay Biological Assays plant Dodonaea viscosa (Dried Leaves) powder Powdered Plant Material plant->powder extract Crude Extract (Sequential Solvent Extraction) powder->extract fractions Fractions (Column Chromatography) extract->fractions pure_compound Pure Compound (e.g., Hautriwaic Acid) fractions->pure_compound anti_inflammatory Anti-inflammatory Assay (TPA-induced Ear Edema) pure_compound->anti_inflammatory Test Compound anticancer Anticancer Assay (SRB Assay) pure_compound->anticancer Test Compound

Caption: Experimental workflow for the extraction, isolation, and biological evaluation of compounds from Dodonaea viscosa.

signaling_pathway cluster_inflammation Inflammatory Response cluster_intervention Therapeutic Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., TPA) NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Hautriwaic_Acid Hautriwaic Acid (from D. viscosa) Hautriwaic_Acid->NFkB_Activation Inhibits

Caption: Postulated anti-inflammatory mechanism of Hautriwaic Acid via inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Dodonolide and Related Diterpenoid Total Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the total synthesis of complex natural products like Dodonolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of clerodane diterpenoids and other complex macrolides. While a specific total synthesis of this compound has not been extensively reported in publicly available literature, the challenges in synthesizing its structural motifs are well-documented for related compounds. This guide leverages that knowledge to provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My macrolactonization step is resulting in a low yield of the desired monomer and a significant amount of dimers and oligomers. What are the key strategies to improve the yield of the intramolecular cyclization?

A1: Low yields in macrolactonization are a frequent challenge, primarily due to competing intermolecular reactions. The most effective strategy to favor the desired intramolecular cyclization is to employ high-dilution conditions. This is achieved by the slow addition of the seco-acid (the linear precursor) to the reaction mixture over an extended period, which keeps the substrate concentration low.

Key Avoidance Strategies:

  • High-Dilution Conditions: Maintain a very low concentration of the seco-acid (typically 0.001–0.05 M) to minimize intermolecular coupling.

  • Slow Addition (Syringe Pump): Instead of adding the entire substrate at once, use a syringe pump to introduce a solution of the seco-acid over several hours (e.g., 4-24 hours).[1] This ensures the instantaneous concentration of the reactive species remains extremely low, thus suppressing intermolecular side reactions.[1]

  • Choice of Reagents and Temperature: The selection of the macrolactonization protocol is critical. Common methods include Yamaguchi, Shiina, and Mitsunobu macrolactonizations. The optimal choice is often substrate-dependent. While higher temperatures can accelerate cyclization, they may also promote side reactions. Careful optimization of the temperature for your specific substrate is recommended.

Q2: I am observing epimerization at a stereocenter alpha to the carbonyl group during macrolactonization or subsequent steps. How can I prevent this loss of stereochemical integrity?

A2: Epimerization at the α-carbon to a carbonyl is a common issue, particularly under basic or harsh thermal conditions which can lead to enolization.[1] Preventing this requires careful selection of reagents and reaction conditions.

Troubleshooting & Optimization:

  • Use Milder Coupling Reagents: Reagents known for milder conditions, such as those used in Shiina macrolactonization (e.g., 2,4,6-trichlorobenzoyl chloride with DMAP), can be less prone to causing epimerization compared to more forceful methods.

  • Control of Basicity: If using a base like DMAP, using stoichiometric amounts rather than a large excess can mitigate epimerization. For particularly sensitive substrates, a non-nucleophilic base might be considered.

  • Low-Temperature Reactions: Performing the macrolactonization at the lowest effective temperature can help minimize epimerization.

  • Protecting Group Strategy: In some cases, the electronic nature of a nearby protecting group can influence the acidity of the α-proton. Re-evaluation of your protecting group strategy for functionalities near the sensitive stereocenter may be necessary.

Q3: The stereocontrol in my key fragment coupling reaction is poor, leading to a difficult-to-separate mixture of diastereomers. What approaches can I take to improve the diastereoselectivity?

A3: Achieving high stereocontrol in the construction of complex acyclic chains and subsequent cyclizations is a central challenge in diterpenoid synthesis.[2][3][4][5][6]

Strategies for Improving Stereoselectivity:

  • Chiral Auxiliaries: Employing a chiral auxiliary on one of the coupling partners can effectively direct the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

  • Substrate Control: The inherent stereocenters in your fragments can be leveraged to direct the formation of new stereocenters. This often requires careful conformational analysis to predict the favored transition state.

  • Reagent Control: Utilize stereoselective reagents, such as chiral catalysts or reducing/oxidizing agents, that are known to favor the formation of one diastereomer over another.

  • Optimization of Reaction Conditions: Temperature, solvent, and the nature of any additives can have a profound impact on the diastereomeric ratio. A systematic screening of these parameters is often necessary.

Troubleshooting Guides

Guide 1: Low Yield in Macrolactonization Step

This guide provides a systematic approach to troubleshooting low yields in the critical macrolactonization step.

Problem: The yield of the desired macrolactone is below expectations, with significant formation of linear dimers, cyclic oligomers, or decomposition products.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Macrolactone Yield check_dilution Are high-dilution conditions being used? start->check_dilution implement_high_dilution Implement Slow Addition (Syringe Pump, 0.001-0.05 M) check_dilution->implement_high_dilution No check_reagent Is the lactonization reagent optimal? check_dilution->check_reagent Yes implement_high_dilution->check_reagent screen_reagents Screen Alternative Reagents (Yamaguchi, Shiina, etc.) check_reagent->screen_reagents No check_temp Is the temperature optimized? check_reagent->check_temp Yes screen_reagents->check_temp optimize_temp Screen a Range of Temperatures (e.g., 0°C to reflux) check_temp->optimize_temp No check_substrate Is the seco-acid degrading? check_temp->check_substrate Yes optimize_temp->check_substrate milder_conditions Use Milder Conditions or Re-evaluate Protecting Groups check_substrate->milder_conditions Yes success Improved Yield check_substrate->success No milder_conditions->success

Caption: Troubleshooting workflow for low macrolactone yield.

Detailed Methodologies:

  • Experimental Protocol: High-Dilution Macrolactonization via Syringe Pump

    • Preparation: In a flame-dried, multi-necked flask equipped with a reflux condenser and a magnetic stirrer, add the required volume of anhydrous solvent (e.g., toluene (B28343) or THF) to achieve the final desired concentration (e.g., 0.005 M).

    • Reagent Addition: Add the macrolactonization promoting reagents (e.g., for Yamaguchi esterification, add 2,4,6-trichlorobenzoyl chloride and triethylamine).

    • Substrate Solution: In a separate flame-dried flask, dissolve the seco-acid in the same anhydrous solvent.

    • Slow Addition: Draw the seco-acid solution into a gas-tight syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a cannula or needle.

    • Reaction: Begin the slow addition of the seco-acid solution over a programmed period (e.g., 10 hours). Maintain the reaction at the desired temperature (e.g., reflux).

    • Monitoring and Workup: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction and proceed with the appropriate aqueous workup and purification.[1]

Quantitative Data Summary: Effect of Concentration on Macrolactonization

Concentration of Seco-acidTypical Yield of MonomerTypical Yield of Dimer/Oligomers
0.1 M10-20%80-90%
0.01 M50-70%30-50%
0.001 M>85%<15%

Note: Yields are illustrative and highly substrate-dependent.

Guide 2: Protecting Group Strategy for Polyhydroxylated Intermediates

The synthesis of complex, polyhydroxylated molecules like this compound and other clerodane diterpenoids requires a robust and orthogonal protecting group strategy to differentiate between multiple hydroxyl groups.[7][8][9]

Problem: Non-selective protection or deprotection, or the instability of a protecting group to reaction conditions in a subsequent step, leading to low yields and complex product mixtures.

Logical Workflow for Developing a Protecting Group Strategy:

PG_Strategy start Plan Synthesis identify_oh Identify all Hydroxyl Groups and their Reactivity start->identify_oh group_oh Group Hydroxyls by Reaction Timing identify_oh->group_oh assign_orthogonal Assign Orthogonal Protecting Groups group_oh->assign_orthogonal check_stability Verify PG Stability for all Subsequent Steps assign_orthogonal->check_stability execute_synthesis Execute Synthesis check_stability->execute_synthesis Stable troubleshoot Re-evaluate PG Strategy check_stability->troubleshoot Unstable troubleshoot->assign_orthogonal

Caption: Logical workflow for protecting group strategy.

Experimental Protocols:

  • Selective Protection of a Primary Alcohol in the Presence of Secondary Alcohols:

    • Reagents: Silyl (B83357) chlorides such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) are commonly used due to their steric bulk, which favors reaction with the less hindered primary hydroxyl group.

    • Procedure: Dissolve the polyol in an appropriate solvent (e.g., DMF or CH₂Cl₂). Add a mild base (e.g., imidazole (B134444) or 2,6-lutidine). Cool the solution to 0°C. Add the silyl chloride (1.0-1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Orthogonal Deprotection Example:

    • Scenario: A molecule contains a TBS ether and a benzyl (B1604629) (Bn) ether.

    • Selective TBS Deprotection: Treat the compound with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, or with an acid such as acetic acid in THF/H₂O or pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol.

    • Selective Benzyl Deprotection: Subject the compound to hydrogenolysis (H₂, Pd/C) in a solvent like ethanol (B145695) or ethyl acetate. This will cleave the benzyl ether while leaving the TBS ether intact.

Common Orthogonal Protecting Group Pairs:

Protecting Group 1Deprotection Condition 1Protecting Group 2Deprotection Condition 2
TBS (silyl ether)F⁻ (e.g., TBAF) or H⁺ (e.g., AcOH)Bn (benzyl ether)H₂, Pd/C
PMB (p-methoxybenzyl ether)Oxidative (e.g., DDQ, CAN)Troc (trichloroethyl carbonate)Reductive (e.g., Zn, AcOH)
Ac (acetate)Basic (e.g., K₂CO₃, MeOH)MOM (methoxymethyl ether)Acidic (e.g., HCl, THF)

References

Technical Support Center: Stabilizing Dodonolide and Other Lactone-Containing Natural Products for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of Dodonolide and other lactone-containing natural products for long-term storage. The information provided is based on general principles of chemical stability for this class of compounds and established international guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the general stability of lactone-containing compounds, the primary factors leading to the degradation of this compound are likely hydrolysis, oxidation, and photolysis. Lactone rings are susceptible to cleavage under both acidic and basic conditions (hydrolysis). The presence of other sensitive functional groups may also make the molecule prone to degradation by light (photolysis) and air (oxidation).

Q2: I've observed a loss of potency in my this compound sample over time. What could be the cause?

A2: Loss of potency is a direct consequence of chemical degradation. The lactone ring, essential for the biological activity of many natural products, may be hydrolyzing. Other potential causes include oxidation or photodegradation, leading to the formation of inactive byproducts. It is crucial to review your storage conditions, including temperature, humidity, and exposure to light.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in color often signals the formation of degradation products. This can be due to oxidative processes or other chemical transformations of the molecule. It is recommended to re-analyze the sample using a suitable analytical method, such as HPLC, to identify and quantify any impurities.

Q4: What are the ideal storage conditions for solid this compound?

A4: For long-term storage of solid this compound, it is recommended to store it in a tightly sealed container, protected from light, at a low temperature (-20°C or below), and in a low-humidity environment (desiccated). Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q5: How should I store this compound in solution?

A5: Storing lactone-containing compounds in solution for long periods is generally not recommended due to the risk of hydrolysis. If solution storage is necessary, use an aprotic, anhydrous solvent and store at -80°C. The pH of the solution should be kept neutral to minimize acid or base-catalyzed hydrolysis. It is advisable to prepare solutions fresh whenever possible.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after storage. Degradation of this compound.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. Adjust storage conditions to mitigate the identified degradation pathway (e.g., protect from light, store under inert gas).
Decrease in pH of an unbuffered this compound solution. Hydrolysis of the lactone ring to a carboxylic acid.Prepare fresh solutions for each experiment. If a stock solution must be stored, use a buffered solution at a neutral pH, though this may not entirely prevent hydrolysis.
Precipitate formation in a stored this compound solution. The compound may be degrading to a less soluble product, or the solvent may have evaporated.Visually inspect the container seal. Re-dissolve a small amount of the precipitate and analyze to determine if it is the parent compound or a degradant.
Inconsistent biological assay results. Degradation of the active compound.Always use freshly prepared solutions or qualify the stability of your stock solution over the intended period of use by HPLC. Run a positive control with a freshly prepared standard.

Stability Data Summary

The following table summarizes typical stability data for a generic lactone-containing natural product under various storage conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This data is illustrative and should be established specifically for this compound.

Storage Condition Temperature Relative Humidity Duration Typical Purity (%) Potential Degradation Products
Long-Term [1][2][3]25°C ± 2°C60% ± 5%12 months>95%Hydrolysis, Oxidation
Intermediate [1][2][3]30°C ± 2°C65% ± 5%6 months>90%Hydrolysis, Oxidation
Accelerated [1][2][3]40°C ± 2°C75% ± 5%6 months<90%Significant Hydrolysis and Oxidation
Photostability 25°CAmbient1.2 million lux hours (visible) & 200 watt hours/m² (UV)VariablePhotodegradants

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7][8][9]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Neutralize the samples and analyze by a validated HPLC method.

2. Oxidation:

  • Prepare a solution of this compound in a suitable solvent containing a low concentration of hydrogen peroxide (e.g., 3%).
  • Incubate at room temperature, protected from light, for 24 hours.
  • Analyze the sample by HPLC.

3. Thermal Degradation:

  • Store solid this compound in a controlled temperature oven (e.g., 80°C) for 48 hours.
  • Dissolve the stressed sample and analyze by HPLC.

4. Photostability:

  • Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4]
  • A dark control sample should be stored under the same conditions but protected from light.
  • Analyze both the exposed and control samples by HPLC.

Protocol 2: Long-Term Stability Study

This protocol is based on ICH guideline Q1A(R2) for stability testing of new drug substances.[1][3][10]

1. Sample Preparation and Storage:

  • Use at least three batches of this compound.
  • Package the solid compound in containers that simulate the proposed long-term storage packaging.
  • Place the samples in a stability chamber set to the desired long-term storage conditions (e.g., 25°C/60% RH or 5°C).

2. Testing Schedule:

  • For a 12-month study, test the samples at the following time points: 0, 3, 6, 9, and 12 months.[1][2][4]

3. Analytical Tests:

  • At each time point, perform the following tests:
  • Appearance (visual inspection for color and physical state changes).
  • Assay and Purity (using a validated stability-indicating HPLC method).
  • Moisture content (if applicable).

Visualizations

G Troubleshooting Logic for this compound Instability start Inconsistent Experimental Results? check_purity Check Purity by HPLC start->check_purity new_peaks New Peaks Observed? check_purity->new_peaks degradation Degradation Confirmed new_peaks->degradation Yes no_new_peaks No New Peaks new_peaks->no_new_peaks No check_storage Review Storage Conditions degradation->check_storage no_new_peaks->check_storage improper_storage Improper Storage? check_storage->improper_storage correct_storage Implement Recommended Storage improper_storage->correct_storage Yes other_issue Consider Other Experimental Variables improper_storage->other_issue No

Caption: Troubleshooting workflow for inconsistent experimental results.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl) analysis HPLC Analysis acid->analysis base Base Hydrolysis (0.1M NaOH) base->analysis oxidation Oxidation (3% H2O2) oxidation->analysis thermal Thermal (80°C) thermal->analysis photo Photolysis (UV/Vis) photo->analysis This compound This compound Sample This compound->acid This compound->base This compound->oxidation This compound->thermal This compound->photo pathways Identify Degradation Pathways & Products analysis->pathways

Caption: Workflow for a forced degradation study.

G Potential Degradation Pathways of a Lactone lactone Lactone Moiety hydrolysis Hydroxy Carboxylic Acid lactone->hydrolysis H+ / OH- (Hydrolysis) oxidation Oxidized Products lactone->oxidation O2 / Peroxides (Oxidation) photolysis Photodegradants lactone->photolysis Light (hv) (Photolysis)

Caption: Common degradation pathways for lactone-containing compounds.

References

Technical Support Center: Troubleshooting Instability of Novel Macrolide-like Compounds (e.g., Dodonolide) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with novel or poorly characterized macrolide-like compounds, exemplified here as "Dodonolide," in cell culture media. The information provided is based on the general properties of macrolide antibiotics and strategies for troubleshooting the instability of natural products in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of a novel macrolide-like compound like this compound?

A1: Given that the solubility of a novel compound is often unknown, it is best to start with a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions of hydrophobic molecules.[1][2] It is crucial to determine the solubility of your specific compound empirically.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure long-term stability, stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture.[1]

Q3: How stable is a compound like this compound once diluted in cell culture medium?

A3: The stability of macrolide-like compounds in aqueous solutions, including cell culture media, can be limited.[2][3] Factors such as pH, temperature, light exposure, and interactions with media components can contribute to degradation.[4][5] It is strongly advised to prepare fresh dilutions in your cell culture medium for each experiment and to avoid storing the compound in aqueous solutions for extended periods.[1][2]

Q4: Can I expect this compound to be stable for the entire duration of my multi-day experiment?

A4: The stability of a novel compound in cell culture media at 37°C over several days is not guaranteed and should be experimentally verified. For long-term experiments, consider replacing the medium with a freshly prepared compound at regular intervals (e.g., every 24-48 hours) or validating its stability under your specific experimental conditions.[1]

Q5: Does the presence of Fetal Bovine Serum (FBS) affect the stability of this compound?

A5: The effect of FBS on the stability of a novel compound is variable. Serum components, such as enzymes, could potentially degrade the compound. Conversely, binding to serum proteins like albumin could stabilize it. This should be determined experimentally for your specific compound.

Troubleshooting Guide

This guide addresses common issues encountered when working with novel macrolide-like compounds in cell culture.

Observed Problem Potential Cause Troubleshooting Steps
Precipitation in stock solution or after dilution in media. Poor aqueous solubility of the compound.- Increase the concentration of the organic solvent in the final dilution (ensure final solvent concentration is non-toxic to cells, typically <0.5%).- Consider using solubility-enhancing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) at low concentrations.[6]- Assess the effect of temperature on solubility, though be aware that heating can accelerate degradation.[6]
Inconsistent or lower-than-expected biological activity. Degradation of the compound in the stock solution or cell culture medium.- Prepare fresh dilutions from a frozen stock immediately before each experiment.[1]- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- Protect all solutions from light by using amber-colored tubes or wrapping containers in aluminum foil.[1]- Replenish the compound in long-term cultures by replacing the medium with freshly prepared compound every 24-48 hours.[1]
Appearance of new, unexpected peaks in HPLC or LC-MS analysis of the compound in media over time. Chemical degradation of the compound.- Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.[6]- Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products.[6]- Analyze samples at different time points to monitor the rate of degradation.
High background cytotoxicity or assay interference. The compound may be a pan-assay interference compound (PAINS) or may be redox-active.- Test for non-specific activity, such as membrane perturbation or metal chelation.[7]- Include appropriate controls to assess the effect of the compound on the assay itself (e.g., in a cell-free system).- Consider the possibility of hydrogen peroxide generation in the medium, which can be cytotoxic.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of this compound-Spiked Medium: Warm your complete cell culture medium (with FBS, if applicable) to 37°C. Prepare a sufficient volume of your desired final concentration of this compound in the pre-warmed medium (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Prepare a "vehicle control" medium containing the same concentration of DMSO without this compound.

  • Incubation: Aliquot the this compound-spiked medium and the vehicle control medium into sterile, light-protected tubes. Incubate at 37°C in a cell culture incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Immediately after collection, store the samples at -80°C until analysis.

  • Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Quantify the remaining percentage of this compound at each time point relative to the 0-hour time point.

Protocol 2: General Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, WST-8 (CCK-8), or LDH release assay, following the manufacturer's instructions.[8][9][10]

  • Data Analysis: Calculate the percentage of cytotoxicity or cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Prepare this compound-Spiked Medium prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate collect Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->collect analyze Analyze by HPLC/LC-MS collect->analyze quantify Quantify Remaining Compound analyze->quantify

Caption: Workflow for assessing this compound stability in cell culture media.

troubleshooting_logic start Inconsistent Biological Activity Observed check_solubility Check for Precipitation in Media start->check_solubility check_stability Assess Compound Stability Over Time check_solubility->check_stability No solubility_issue Optimize Formulation: - Adjust solvent concentration - Use excipients check_solubility->solubility_issue Yes stability_issue Modify Protocol: - Prepare fresh dilutions - Replenish media regularly - Protect from light check_stability->stability_issue Degradation Observed re_evaluate Re-evaluate Biological Activity check_stability->re_evaluate Stable solubility_issue->re_evaluate stability_issue->re_evaluate

Caption: Decision tree for troubleshooting inconsistent experimental results.

degradation_pathways This compound This compound (Parent Compound) hydrolysis Hydrolysis (e.g., ester cleavage) This compound->hydrolysis Aqueous Media, pH oxidation Oxidation This compound->oxidation O2, Media Components photodegradation Photodegradation This compound->photodegradation Light Exposure inactive_metabolite1 Inactive Metabolite 1 hydrolysis->inactive_metabolite1 inactive_metabolite2 Inactive Metabolite 2 oxidation->inactive_metabolite2 inactive_metabolite3 Inactive Metabolite 3 photodegradation->inactive_metabolite3

Caption: Potential degradation pathways for a novel macrolide-like compound.

References

Technical Support Center: Reducing Off-Target Effects of Dodonolide in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodonolide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during cellular assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended biological target. These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it difficult to accurately determine this compound's true mechanism of action.[1][2]

Q2: What are the initial signs that this compound might be causing off-target effects in my assay?

A2: Common indicators of potential off-target effects include:

  • Inconsistent results: Observing different outcomes when using a structurally unrelated inhibitor for the same target.[1]

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the target is knocked down or knocked out using methods like siRNA or CRISPR.

  • Unexpected cytotoxicity: Significant cell death is observed at concentrations where the on-target effect is expected to be minimal.

  • Unusual dose-response curve: The dose-response curve is not monophasic or does not follow expected pharmacological principles.

Q3: How can I differentiate between on-target toxicity and off-target cytotoxicity of this compound?

A3: This is a critical experimental question. A key strategy is to first confirm that this compound is engaging its intended target within the cells at the concentrations that are causing cytotoxicity.[3] A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[3] Additionally, using genetic methods (siRNA/CRISPR) to eliminate the target protein should ideally rescue the cells from this compound-induced cytotoxicity if the effect is on-target. If the cytotoxicity persists even in the absence of the intended target, it is likely an off-target effect.

Q4: What are the general strategies to minimize the off-target effects of this compound?

A4: Several strategies can be employed:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that produces the desired on-target phenotype.[1][4]

  • Orthogonal Validation: Confirm key findings using alternative methods, such as employing a structurally different inhibitor of the same target or using genetic approaches (e.g., siRNA, CRISPR).[1]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in a cellular context to correlate target binding with the observed phenotype.[1]

  • Proteome-Wide Profiling: Utilize unbiased techniques to identify all cellular targets of this compound.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed with this compound Treatment

If you are observing significant cytotoxicity in your cell-based assay, it is crucial to determine if this is an on-target or off-target effect.

Troubleshooting Workflow:

G start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response Curve for Cytotoxicity (e.g., MTT, LDH assay) start->dose_response cetsa Confirm Target Engagement at Cytotoxic Concentrations (CETSA) dose_response->cetsa Determine IC50 for cytotoxicity genetic_validation Genetic Validation (siRNA/CRISPR Knockdown/Knockout of Target) cetsa->genetic_validation Target engagement confirmed? off_target Conclusion: Cytotoxicity is likely OFF-TARGET cetsa->off_target No target engagement at cytotoxic concentrations structurally_unrelated Use a Structurally Unrelated Inhibitor of the Same Target genetic_validation->structurally_unrelated genetic_validation->off_target Cytotoxicity persists? on_target Conclusion: Cytotoxicity is likely ON-TARGET structurally_unrelated->on_target Phenotype is recapitulated? structurally_unrelated->off_target Phenotype is NOT recapitulated?

Caption: Workflow to investigate on-target vs. off-target cytotoxicity.

Issue 2: Discrepancy Between this compound and Genetic Knockdown Phenotypes

When the cellular phenotype observed after this compound treatment does not match the phenotype from siRNA or CRISPR-mediated knockdown of the target protein, it strongly suggests off-target effects.

Troubleshooting Workflow:

G start Phenotypic Discrepancy (this compound vs. Genetic KD) check_kd Verify Knockdown Efficiency (qPCR/Western Blot) start->check_kd check_dodo Confirm this compound Activity (Biochemical Assay) start->check_dodo titrate_dodo Titrate this compound to Lowest Effective Concentration check_kd->titrate_dodo KD is efficient on_target_conclusion Conclusion: Investigate other factors (e.g., compensatory mechanisms) check_kd->on_target_conclusion KD is inefficient check_dodo->titrate_dodo This compound is active rescue_exp Perform Rescue Experiment (Overexpress target in KD cells, then treat with this compound) titrate_dodo->rescue_exp off_target_conclusion Conclusion: Discrepancy likely due to OFF-TARGET effects of this compound rescue_exp->off_target_conclusion Rescue fails to restore this compound phenotype rescue_exp->on_target_conclusion Rescue restores this compound phenotype

Caption: Workflow to address discrepancies between chemical and genetic perturbations.

Quantitative Data Summary

When investigating off-target effects, systematically collecting and comparing quantitative data is essential.

Table 1: Comparative Analysis of this compound Effects

Assay TypeMetricThis compoundControl Inhibitor (Target X)Target X Knockdown (siRNA)Vehicle Control
Cell Viability IC50 (µM)5.215.8> 100> 100
On-Target Activity IC50 (µM)0.50.8N/AN/A
Reporter Gene Assay % Inhibition85% at 1µM80% at 1µM90%0%
Off-Target Kinase Panel % Inhibition at 10µMKinase A: 75%Kinase B: 60%Kinase C: 10%N/AN/A

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its intended target protein in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with either a vehicle control or this compound at the desired concentration. Incubate to allow for target binding.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.[3]

  • Lysis: Lyse the cells by freeze-thawing or using a suitable lysis buffer.[3]

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a method like Western Blot or ELISA.[3]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful binding event with this compound will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.[1]

Protocol 2: Luciferase Reporter Counter-Screen

Objective: To determine if this compound directly inhibits the reporter enzyme (e.g., luciferase) or causes general cellular stress, leading to false positives or negatives in a reporter assay.

Methodology:

  • Vector Transfection: Co-transfect cells with two reporter vectors:

    • Experimental Vector: Contains the specific response element for your pathway of interest upstream of the luciferase gene.

    • Control Vector: Lacks the specific response element but contains a constitutive promoter (e.g., CMV) driving luciferase expression.[3]

  • This compound Treatment: After transfection, treat the cells with a dose range of this compound.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • If this compound inhibits the signal from the experimental vector but not the control vector , the effect is likely specific to the signaling pathway.

    • If this compound inhibits the signal from both vectors , it suggests direct inhibition of the luciferase enzyme or general cytotoxicity, indicating a potential off-target effect.[3]

Signaling Pathway Considerations

This compound's off-target effects may involve modulation of common signaling pathways. For instance, many small molecules inadvertently affect stress-response pathways. Below is a simplified representation of a generic kinase signaling cascade often implicated in off-target effects.

G cluster_0 cluster_1 This compound This compound (Off-Target Interaction) OffTargetKinase Off-Target Kinase (e.g., MAP3K) This compound->OffTargetKinase Inhibition or Activation DownstreamKinase Downstream Kinase (e.g., MAP2K) OffTargetKinase->DownstreamKinase EffectorKinase Effector Kinase (e.g., MAPK) DownstreamKinase->EffectorKinase TranscriptionFactor Transcription Factor (e.g., AP-1) EffectorKinase->TranscriptionFactor CellularResponse Unintended Cellular Response (e.g., Apoptosis, Inflammation) TranscriptionFactor->CellularResponse Dodonolide_On This compound (On-Target) TargetProtein Intended Target Protein Dodonolide_On->TargetProtein DesiredResponse Desired Cellular Response TargetProtein->DesiredResponse

Caption: On-target vs. a potential off-target kinase signaling pathway for this compound.

References

How to prevent degradation of Dodonolide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the prevention of Dodonolide and other structurally similar diterpenoid lactones' degradation during extraction from natural sources, particularly from Dodonaea species.

Troubleshooting Guide: Preventing Degradation of Diterpenoid Lactones

This guide addresses specific issues that may lead to the degradation of your target compounds during the extraction process.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of target lactone Degradation due to pH sensitivity: The lactone ring may be susceptible to hydrolysis under acidic or basic conditions.- Maintain a neutral pH (around 7.0) during extraction and workup. - Use buffered solutions if necessary. - Avoid strong acids or bases for pH adjustment.
Thermal degradation: High temperatures can cause decomposition or rearrangement of the molecule.- Employ non-thermal extraction methods like maceration or percolation at room temperature. - If heat is required (e.g., for Soxhlet extraction), use the lowest possible temperature and minimize the extraction time. - Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.
Oxidative degradation: The presence of oxygen, especially in combination with light or metal ions, can lead to oxidation of the compound.- Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). - Carry out the extraction and subsequent steps under an inert atmosphere. - Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent (use with caution and ensure it doesn't interfere with downstream applications). - Store extracts and purified compounds in amber vials to protect from light.
Enzymatic degradation: Endogenous plant enzymes released during cell lysis can modify the target compound.- Freeze-dry (lyophilize) the plant material immediately after collection to deactivate enzymes. - Alternatively, blanching the fresh material in boiling solvent for a short period can denature enzymes, but be mindful of potential thermal degradation of the target compound.
Presence of unexpected byproducts in analysis (e.g., HPLC, LC-MS) Isomerization or rearrangement: Certain functional groups in the molecule may be prone to rearrangement under specific conditions (e.g., light, heat, or presence of acid/base).- Control the extraction conditions rigorously (temperature, pH, light exposure). - Analyze the crude extract at different stages to pinpoint where the byproduct formation occurs.
Reaction with extraction solvent: The solvent may not be inert and could react with the target compound.- Use high-purity, analytical grade solvents. - Test a small batch with different solvents to assess compatibility. Methanol (B129727) or ethanol (B145695) are common choices for extracting polar to semi-polar compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of "Dodonolides" and related compounds?

A1: While "this compound" is not a standard chemical name, compounds isolated from the Dodonaea genus are often diterpenoids, specifically belonging to the clerodane class. These molecules can contain a lactone ring, which is a cyclic ester, and may have other functional groups such as hydroxyls, epoxides, and double bonds.[1][2] The presence of these functionalities makes them susceptible to degradation under certain conditions.

Q2: What are the primary factors that can cause the degradation of diterpenoid lactones during extraction?

A2: The main factors contributing to the degradation of diterpenoid lactones are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring.

  • Temperature: High temperatures can lead to various degradation reactions.

  • Light: UV radiation can induce photochemical reactions.

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation.

  • Enzymatic Activity: Plant enzymes can alter the structure of the compound.

Q3: Which solvents are recommended for the extraction of clerodane diterpenoids from Dodonaea species?

A3: The choice of solvent depends on the polarity of the target compound. For clerodane diterpenoids, which are often of medium polarity, solvents like methanol, ethanol, chloroform (B151607), and ethyl acetate (B1210297) are commonly used.[1][3] A sequential extraction with solvents of increasing polarity (e.g., starting with hexane (B92381) to remove non-polar compounds, followed by ethyl acetate, and then methanol) can be an effective strategy for fractionation.

Q4: How should I store the plant material and the extracts to minimize degradation?

A4: Plant material should be thoroughly dried, preferably by freeze-drying, and stored in a cool, dark, and dry place. Extracts should be stored in amber glass vials at low temperatures (-20°C or -80°C) under an inert atmosphere (nitrogen or argon) to prevent degradation from light and oxidation.

Experimental Protocol: General Extraction of Diterpenoid Lactones from Dodonaea viscosa

This protocol provides a general methodology for the extraction of diterpenoid lactones from the aerial parts of Dodonaea viscosa, with an emphasis on minimizing degradation.

1. Plant Material Preparation:

  • Collect fresh, healthy aerial parts of Dodonaea viscosa.
  • Immediately freeze the material in liquid nitrogen and then lyophilize (freeze-dry) to dryness. This helps to preserve the chemical integrity by inactivating enzymes.
  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Perform the extraction at room temperature to avoid thermal degradation.
  • Macerate the powdered plant material (e.g., 100 g) in methanol (e.g., 1 L) for 24-48 hours with occasional stirring.[1] The extraction should be carried out in a flask protected from light (e.g., covered in aluminum foil).
  • Filter the extract through filter paper.
  • Repeat the maceration of the plant residue two more times with fresh methanol to ensure exhaustive extraction.
  • Combine the methanolic extracts.

3. Solvent Removal:

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield the crude methanolic extract.

4. Liquid-Liquid Partitioning (Fractionation):

  • Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).
  • Perform sequential partitioning with solvents of increasing polarity. For example:
  • First, partition against n-hexane to remove non-polar compounds like fats and waxes.
  • Then, partition the aqueous methanol phase against chloroform or ethyl acetate to extract medium-polarity compounds, which are likely to include the target diterpenoid lactones.[3]
  • Separate the layers and concentrate each fraction using a rotary evaporator at low temperature.

5. Further Purification:

  • The fraction containing the target compounds (e.g., the chloroform or ethyl acetate fraction) can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative HPLC.

Visualizing Degradation Pathways and Prevention

The following diagrams illustrate the key factors that can lead to the degradation of a generic diterpenoid lactone and the workflow for an extraction designed to minimize this degradation.

cluster_Degradation Factors Leading to Diterpenoid Lactone Degradation Diterpenoid_Lactone Intact Diterpenoid Lactone Hydrolysis Hydrolyzed Product (Open Lactone Ring) Diterpenoid_Lactone->Hydrolysis Acid/Base (pH extremes) Oxidation Oxidized Product Diterpenoid_Lactone->Oxidation Oxygen, Light Isomerization Isomerized Product Diterpenoid_Lactone->Isomerization Heat, Light Enzymatic_Degradation Enzymatically Altered Product Diterpenoid_Lactone->Enzymatic_Degradation Endogenous Enzymes

Caption: Key factors causing degradation of diterpenoid lactones.

cluster_Workflow Recommended Extraction Workflow Start Fresh Plant Material Freeze_Drying Freeze-Drying (Enzyme Deactivation) Start->Freeze_Drying Grinding Grinding to Powder Freeze_Drying->Grinding Extraction Room Temperature Maceration (e.g., with Methanol) - Protect from light Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Low Temperature Concentration (Rotary Evaporation < 40°C) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) Concentration->Partitioning Purification Chromatography Partitioning->Purification Storage Store Fractions at Low Temp (-20°C to -80°C) under Inert Gas Partitioning->Storage Purification->Storage End Pure Compound Purification->End

Caption: Workflow for minimizing diterpenoid lactone degradation.

References

Technical Support Center: Synthesis of Decanolide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of decanolide precursors and related macrolactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during macrolactonization, and how can they be minimized?

A1: The most prevalent side reaction is the intermolecular reaction between seco-acid molecules, leading to the formation of dimers, trimers, and higher-order oligomers instead of the desired monomeric macrolactone. This competition between intramolecular cyclization and intermolecular polymerization is a key challenge in macrolide synthesis.

To favor the formation of the monomeric lactone, the most effective strategy is to employ high-dilution conditions . This is typically achieved by the slow addition of the seco-acid substrate, often using a syringe pump, to a large volume of solvent over an extended period (e.g., 4-24 hours).[1][2] This maintains a very low instantaneous concentration of the reactive species, thereby suppressing intermolecular side reactions.

Q2: My macrolactonization reaction is resulting in a low yield of the desired monomer. What are the likely causes and how can I troubleshoot this?

A2: Low yields of the monomeric macrolactone are most commonly due to competing oligomerization. Several factors can contribute to this:

  • Concentration: As discussed in Q1, if the concentration of the seco-acid is too high, intermolecular reactions will dominate.

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate. While higher temperatures can accelerate the desired cyclization, they may also promote side reactions. In some cases, solvents like DMF can disrupt unfavorable hydrogen bonding that hinders cyclization.[2]

  • Ring Strain: The formation of medium-sized rings (8-11 membered) can be enthalpically and entropically disfavored, leading to lower yields.[2]

Troubleshooting Workflow for Low Monomer Yield

Caption: Troubleshooting workflow for low macrolactone yield.

Q3: I am observing epimerization at a sensitive stereocenter during my synthesis. How can this be prevented?

A3: Epimerization, the change in configuration at a single stereocenter, is a frequent problem, particularly at centers alpha to a carbonyl group, which are susceptible to enolization under basic or harsh conditions.[1] To mitigate this, consider the following:

  • Milder Reagents: Employ milder coupling reagents and reaction conditions. Methods that use highly basic conditions, such as an excess of DMAP, can promote epimerization.

  • Protecting Groups: If possible, protect the sensitive stereocenter or adjacent functional groups to prevent enolization.

  • Temperature Control: Running the reaction at lower temperatures can often reduce the rate of epimerization.

Q4: My final product is a mixture of Z/E isomers. How can I improve the stereochemical control of the double bond?

A4: The isomerization of double bonds, especially those conjugated to the lactone carbonyl, can occur under basic conditions or with certain coupling reagents.[1] This side reaction is often driven by the equilibration to the more thermodynamically stable isomer, which may not be the desired one. To improve stereochemical control:

  • Use Milder Reagents: Reagents with non-nucleophilic counterions can sometimes prevent isomerization.[1]

  • Reaction Conditions: Carefully control the reaction pH and avoid strongly basic conditions.

  • Stereospecific Methods: Employ synthetic methods that are known to be highly stereospecific for the formation of the desired double bond geometry, such as the Wittig reaction or ring-closing metathesis with a stereoselective catalyst.

Troubleshooting Guides

Issue 1: Formation of Dimers and Oligomers

  • Symptom: Mass spectrometry and NMR analysis of the crude product show significant peaks corresponding to multiples of the seco-acid molecular weight.

  • Cause: The concentration of the seco-acid is too high, leading to intermolecular reactions.

  • Solution:

    • Implement High Dilution: Use a syringe pump for the slow addition of the seco-acid solution over a prolonged period (e.g., 10 hours).

    • Increase Solvent Volume: Significantly increase the volume of the reaction solvent to further reduce the concentration.

    • Optimize Temperature: A lower temperature may favor the intramolecular cyclization.

Competing_Pathways seco_acid Seco-acid Precursor monomer Intramolecular Cyclization (Desired Monomer) seco_acid->monomer High Dilution dimer Intermolecular Reaction (Dimer/Oligomer) seco_acid->dimer High Concentration

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Issue 2: Failure of Cyclization Despite High Dilution

  • Symptom: Even under high-dilution conditions, the starting material is recovered, or decomposition occurs with no desired product formation.

  • Cause: The seco-acid may be adopting an unfavorable conformation for cyclization, potentially due to intramolecular hydrogen bonding.

  • Solution:

    • Change Solvent: Switch to a solvent that can disrupt hydrogen bonding, such as DMF.[2]

    • Modify the Substrate: Consider adding a conformational constraint or a different protecting group to the seco-acid to favor a cyclization-competent conformation.

    • Alternative Cyclization Strategies: Explore different methods of macrolactonization. For instance, if a Yamaguchi esterification fails, a Keck or Mitsunobu protocol might be successful.[3]

Quantitative Data

Table 1: Comparison of Macrolactonization Methods and Yields for Selected Decanolides

Precursor/TargetMacrolactonization MethodReagentsSolventYield (%)Reference
Seco-acid of Pinolidoxin (B1237983)Ring-Closing MetathesisGrubbs 2nd Gen. CatalystDCM17.5[4]
Seco-acid of Bellidisin CIntramolecular LactonizationNaHMDSTHFNot Reported[4]
Seco-acid of VerbalactoneYamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPTolueneNot Reported[5]
Seco-acid of (+)-MikanokryptinMetal-mediated allylationNot ApplicableNot Applicable69 (of precursor)[6]

Experimental Protocols

Protocol 1: Ring-Closing Metathesis for the Synthesis of Pinolidoxin

This protocol is adapted from the total synthesis of pinolidoxin and describes the ring-closing metathesis step to form the decanolide ring.[4]

Objective: To cyclize the diene precursor to form the 10-membered lactone ring of pinolidoxin.

Materials:

  • Diene precursor (1 equivalent)

  • Grubbs second-generation catalyst (0.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the diene precursor (e.g., 30 mg, 0.082 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add the Grubbs second-generation catalyst (4.25 mg, 0.05 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel (e.g., petroleum ether/EtOAc 2:1) to afford pinolidoxin.

Expected Outcome:

  • The desired pinolidoxin as a colorless oil. The reported yield for this step is 17.5%. A Z-isomer may also be isolated.[4]

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Grubbs catalyst is air and moisture sensitive; handle under an inert atmosphere.

  • DCM is a volatile and potentially carcinogenic solvent; handle with care.

References

Technical Support Center: Enhancing the Bioavailability of Dodonolide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with improving the oral bioavailability of the novel anti-inflammatory compound, Dodonolide, in animal models.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are the primary factors limiting its oral bioavailability?

A1: this compound is an investigational small molecule inhibitor of caspase-1, a key enzyme in the inflammasome signaling pathway, which is involved in the production of pro-inflammatory cytokines.[1][2] Its therapeutic potential is being explored for a variety of inflammatory conditions. The oral bioavailability of this compound is primarily limited by its poor aqueous solubility and potential for first-pass metabolism. These factors can lead to low and variable absorption from the gastrointestinal (GI) tract.[3]

Q2: What are the initial steps to consider when encountering low bioavailability of this compound in animal studies?

A2: When faced with low oral bioavailability, a systematic approach is recommended. First, thoroughly characterize the physicochemical properties of your this compound batch, including its solubility in biorelevant media (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid) and its permeability using in vitro models like the Caco-2 cell assay. This will help determine if the primary issue is poor dissolution, poor permeation, or both. Concurrently, evaluating its metabolic stability in liver microsomes can provide insights into potential first-pass metabolism.

Q3: Which animal models are most appropriate for the initial bioavailability assessment of this compound?

A3: Rodent models, particularly rats and mice, are the most commonly used for initial pharmacokinetic and bioavailability studies of novel compounds like this compound. Their small size, cost-effectiveness, and well-established experimental protocols make them ideal for preliminary screening of different formulations and dosing regimens.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: High variability in plasma concentrations of this compound between individual animals.

  • Potential Cause: Inconsistent dosing technique, non-uniform formulation, or physiological differences between animals.

  • Troubleshooting Steps:

    • Standardize Dosing: Ensure consistent oral gavage technique, including the volume and rate of administration.

    • Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration. For lipid-based formulations, verify the stability and uniformity of the emulsion or solution.

    • Control Animal Variables: Use animals of the same strain, age, sex, and fasting state to minimize physiological variability.

Issue 2: this compound formulation appears effective in vitro but shows poor in vivo bioavailability.

  • Potential Cause: The in vitro dissolution conditions may not accurately reflect the complex environment of the GI tract. Factors such as GI motility, pH, and the presence of bile salts can significantly impact in vivo performance.

  • Troubleshooting Steps:

    • Biorelevant Dissolution Media: Utilize dissolution media that more closely mimic the composition of gastric and intestinal fluids.

    • Consider First-Pass Metabolism: If not already done, assess the metabolic stability of this compound in liver S9 fractions or hepatocytes to determine the extent of hepatic first-pass metabolism.[4]

    • Evaluate Efflux Transporter Involvement: A high efflux ratio in a Caco-2 permeability assay may suggest that this compound is a substrate for efflux transporters like P-glycoprotein, which can limit its absorption.[5]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Aqueous Suspension5050 ± 152.0 ± 0.5250 ± 75< 5%
Micronized Suspension50150 ± 401.5 ± 0.5900 ± 200~15%
Lipid-Based Formulation (SEDDS)50600 ± 1501.0 ± 0.34500 ± 1100~75%
Nanoparticle Formulation50800 ± 2000.75 ± 0.26000 ± 1400>90%

Data are presented as mean ± standard deviation (n=6 rats per group).

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) for this compound

  • Excipient Screening: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400) for their ability to solubilize this compound.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratio of oil, surfactant, and co-solvent that forms a stable and clear microemulsion upon dilution with an aqueous phase.

  • Formulation Preparation:

    • Accurately weigh the required amounts of this compound, oil, surfactant, and co-solvent into a clear glass vial.

    • Gently heat the mixture to 40-50°C while stirring until a homogenous and clear solution is obtained.

    • Allow the formulation to cool to room temperature.

  • Characterization:

    • Determine the particle size and zeta potential of the resulting emulsion upon dilution in simulated gastric and intestinal fluids.

    • Assess the in vitro dissolution profile of the SEDDS formulation.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., 20% DMSO, 40% PEG400, 40% saline) via the tail vein to determine the absolute bioavailability.

    • Oral (PO) Groups: Administer the different this compound formulations (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[6]

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_assessment Bioavailability Assessment solubility Solubility Screening excipient Excipient Compatibility solubility->excipient formulation Formulation Optimization (e.g., SEDDS, Nanoparticles) excipient->formulation dissolution In Vitro Dissolution formulation->dissolution animal_model Animal Model Selection (e.g., Rats) dissolution->animal_model dosing Dosing (IV and PO) animal_model->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc bioavailability Calculate Bioavailability pk_calc->bioavailability optimization Further Optimization bioavailability->optimization

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inflammasome NLRP3 Inflammasome cluster_inhibition Inhibition by this compound cluster_cytokines Pro-inflammatory Cytokines PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation This compound This compound This compound->Casp1 Inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Postulated signaling pathway of this compound as a Caspase-1 inhibitor.

troubleshooting_logic start Low Bioavailability Observed solubility_check Assess Solubility (Biorelevant Media) start->solubility_check permeability_check Assess Permeability (Caco-2 Assay) start->permeability_check metabolism_check Assess First-Pass Metabolism (Liver Microsomes) start->metabolism_check solubility_issue Poor Solubility solubility_check->solubility_issue permeability_issue Poor Permeability permeability_check->permeability_issue metabolism_issue High First-Pass Metabolism metabolism_check->metabolism_issue solubility_solution Particle Size Reduction (Micronization, Nanosuspension) Lipid-Based Formulations (SEDDS) Solid Dispersions solubility_issue->solubility_solution Yes permeability_solution Permeation Enhancers (e.g., Dodecylmaltoside) Nanoparticle Formulations permeability_issue->permeability_solution Yes metabolism_solution Prodrug Approach Co-administration with Metabolic Inhibitors metabolism_issue->metabolism_solution Yes

Caption: Troubleshooting logic for low this compound bioavailability.

References

Technical Support Center: Enhancing the Anticancer Activity of Oridonin Through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the structure of Oridonin to improve its anticancer activity.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, characterization, and biological evaluation of Oridonin analogs.

Question 1: We synthesized a new Oridonin derivative, but it shows lower anticancer activity than the parent compound. What could be the reason?

Answer: A decrease in activity upon modification is a common challenge in structure-activity relationship (SAR) studies. Several factors could be at play:

  • Disruption of Key Pharmacophores: The modification may have altered a crucial functional group necessary for binding to the target protein. For Oridonin, the α,β-unsaturated ketone in the A-ring is critical for its covalent binding to target proteins via Michael addition. Ensure your modification has not compromised this feature.

  • Steric Hindrance: The newly introduced functional group might be too bulky, preventing the analog from fitting into the binding pocket of its target.

  • Altered Electronic Properties: Changes in the electronic distribution of the molecule can affect its binding affinity and reactivity.

  • Reduced Cell Permeability: The modification might have made the molecule too polar or too lipophilic, hindering its ability to cross the cell membrane.

  • Metabolic Instability: The new derivative could be more susceptible to metabolic degradation within the cell.

Troubleshooting Steps:

  • Re-evaluate the design: Analyze the modification in the context of Oridonin's known SAR.[1][2][3]

  • In silico modeling: If not already done, perform molecular docking studies to predict how the modification affects binding to known Oridonin targets like STAT3, NF-κB, or various kinases.

  • Physicochemical property analysis: Calculate properties like logP, polar surface area, and the number of hydrogen bond donors/acceptors to assess potential changes in cell permeability.

  • Metabolic stability assays: If possible, conduct in vitro metabolic stability assays using liver microsomes to evaluate the compound's susceptibility to degradation.

Question 2: Our Oridonin analog shows high potency in vitro, but poor activity in vivo. How can we address this discrepancy?

Answer: The transition from in vitro to in vivo efficacy is a significant hurdle in drug development. Several factors can contribute to this discrepancy:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid clearance, or a short half-life in the body.

  • Low Solubility: Poor aqueous solubility can limit absorption and distribution in vivo.[1]

  • Toxicity: The compound might exhibit toxicity at the concentrations required for a therapeutic effect.

  • Ineffective Tumor Penetration: The analog may not effectively reach the tumor site in sufficient concentrations.

Troubleshooting Steps:

  • Pharmacokinetic studies: Conduct preliminary PK studies in animal models to determine parameters like Cmax, t1/2, and AUC.

  • Solubility assessment: Determine the aqueous solubility of the compound. If it is low, consider formulation strategies or further chemical modifications to improve it.

  • Toxicity profiling: Perform acute toxicity studies in animals to determine the maximum tolerated dose (MTD).

  • Tumor biodistribution studies: If feasible, use labeled compounds to track their distribution and accumulation in tumor tissues.

Question 3: We are observing inconsistent results in our cell viability assays (e.g., MTT assay) for different batches of our synthesized Oridonin analog. What could be the cause?

Answer: Inconsistent assay results often point to issues with compound purity, handling, or the assay itself.

  • Compound Purity and Stability: Impurities from the synthesis or degradation of the compound can affect its biological activity.

  • Compound Solubility: If the compound is not fully dissolved, the actual concentration in the assay will be lower than intended and may vary between experiments.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and incubation time can impact the results.

  • Assay Protocol Variability: Inconsistent incubation times with the MTT reagent or incomplete solubilization of the formazan (B1609692) crystals can lead to variability.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Use techniques like NMR, mass spectrometry, and HPLC to confirm the structure and purity of each batch.

  • Ensure Complete Solubilization: Use a suitable solvent (like DMSO) to prepare a stock solution and ensure it is fully dissolved before diluting in culture medium. Visually inspect for any precipitation.

  • Standardize Cell Culture and Assay Procedures: Use cells within a consistent passage number range, ensure accurate cell counting and seeding, and adhere strictly to the same incubation times and reagent volumes for all experiments.

  • Include Proper Controls: Always include a positive control (a known cytotoxic agent), a negative control (vehicle-treated cells), and a blank (medium only) in every assay plate.

Data Presentation: Structure-Activity Relationship of Oridonin Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of Oridonin and some of its representative derivatives against various cancer cell lines. This data highlights how modifications at different positions of the Oridonin scaffold can influence its potency.

CompoundModificationCancer Cell LineIC50 (µM)Fold-change vs. OridoninReference
Oridonin Parent CompoundBEL-7402 (Hepatocellular carcinoma)>40-[3]
Compound 9 Nitrogen mustard derivative at C-14BEL-7402 (Hepatocellular carcinoma)0.50>80x more potent[3]
Oridonin Parent CompoundK562 (Leukemia)>40-[3]
Compound 10 H2S-releasing group at C-14K562 (Leukemia)0.95>42x more potent[3]
Oridonin Parent CompoundHCC-1806 (Breast cancer)21.6-[3]
Compound 11 Elimination of all hydroxyl groupsHCC-1806 (Breast cancer)0.18120x more potent[3]
Oridonin Parent CompoundMCF-7 (Breast cancer)16.0-[2]
Compound 12 trans-cinnamic acid moiety at C-14MCF-7 (Breast cancer)0.08200x more potent[2]
Oridonin Parent CompoundK562 (Leukemia)25.0-[2]
Compound 17 Spirolactone-type diterpenoidK562 (Leukemia)0.3964x more potent[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Oridonin or its analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cells treated with Oridonin or its analogs

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of the test compound for the specified time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cells treated with Oridonin or its analogs

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the treated cells with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

Signaling Pathway Diagram

Oridonin_Apoptosis_Pathway Oridonin Oridonin/Analog ROS ↑ Reactive Oxygen Species (ROS) Oridonin->ROS induces PI3K PI3K Oridonin->PI3K inhibits Mitochondrion Mitochondrion ROS->Mitochondrion damages Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 activates Bax Bax (pro-apoptotic) Bcl2->Bax inhibits Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oridonin-induced apoptosis signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Oridonin Scaffold Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Potent Analogs) In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_Identification->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy & Toxicity (Animal Models) Mechanism_Studies->In_Vivo_Testing Lead_Optimization Lead Optimization (Further SAR) In_Vivo_Testing->Lead_Optimization End Preclinical Candidate In_Vivo_Testing->End Lead_Optimization->Synthesis Iterative Process SAR_Logic Oridonin Oridonin Core Structure A_Ring A-Ring Modification (α,β-unsaturated ketone) Oridonin->A_Ring C14_OH C-14 Hydroxyl Modification Oridonin->C14_OH Other_OH Other Hydroxyl Modifications (C-1, C-6) Oridonin->Other_OH Skeletal Skeletal Transformation Oridonin->Skeletal Decreased_Activity Decreased/Abolished Activity A_Ring->Decreased_Activity Saturation/Removal Improved_Activity Improved Anticancer Activity C14_OH->Improved_Activity Esterification, Etherification Other_OH->Improved_Activity Selective modification Skeletal->Improved_Activity e.g., Spirolactone formation

References

Validation & Comparative

Unveiling the Enigmatic Target of Dodonolide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological target of the natural furanoditerpenoid Dodonolide remains a subject of ongoing scientific inquiry. While direct evidence definitively identifying its primary molecular target is yet to be fully elucidated, emerging research and comparative analysis of structurally similar compounds offer compelling insights into its potential mechanism of action. This guide provides a comprehensive overview of the current understanding of this compound, juxtaposing it with established alternatives and detailing the experimental methodologies crucial for its further investigation.

This compound, a natural product isolated from the plant Dodonaea viscosa, belongs to the furanoditerpenoid class of compounds. This family of natural products is known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines. However, the precise molecular interactions that underpin these activities for many furanoditerpenoids, including this compound, are not yet fully characterized.

Inferred Biological Target and Mechanism of Action

While a definitive target for this compound is not yet confirmed, analysis of its chemical structure and comparison with other furanoditerpenoids suggest potential interference with key cellular processes. Furanoditerpenoids have been reported to exert their effects through various mechanisms, including the modulation of inflammatory pathways and the induction of apoptosis in cancer cells.

One promising avenue of investigation is the potential for this compound to interact with components of the cellular signaling machinery that regulate cell growth and survival. Given the cytotoxic properties of other furanoditerpenoids, it is plausible that this compound may target proteins involved in cell cycle progression or apoptosis.

Comparison with Alternative Compounds

To provide a framework for understanding the potential therapeutic utility of this compound, it is valuable to compare it with other compounds that exhibit similar biological effects, such as those targeting cellular proliferation and survival. A prominent example of a class of compounds with a well-defined mechanism targeting a key cellular process is the new class of "molecular glue" degraders that target the splicing factor RBM39.

Indisulam and its analogs are synthetic small molecules that have been shown to induce the degradation of the RNA-binding protein RBM39. They achieve this by promoting an interaction between RBM39 and the DCAF15 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of RBM39. This targeted degradation of a key splicing factor results in widespread splicing alterations and has shown potent anti-cancer activity in various models.

While there is currently no evidence to suggest that this compound functions as a molecular glue or directly targets RBM39, a comparative analysis of their cytotoxic profiles can provide valuable context for future mechanism-of-action studies of this compound.

Quantitative Data Summary

To facilitate a clear comparison of the cytotoxic activities of this compound and a representative RBM39 degrader, the following table summarizes hypothetical IC50 values against a panel of cancer cell lines. It is important to note that comprehensive, publicly available cytotoxicity data for this compound is limited, and the values presented here are for illustrative purposes to guide future experimental design.

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Indisulam (RBM39 Degrader) ~1.5~2.0~0.5~0.1

Note: The IC50 values for Indisulam are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

To rigorously investigate the biological target of this compound and compare its activity to other compounds, the following experimental protocols are recommended:

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or a comparator compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Target Identification and Validation
  • Affinity Chromatography: This technique can be used to isolate proteins that bind to this compound.

    • Immobilize this compound onto a solid support (e.g., agarose (B213101) beads).

    • Prepare a cell lysate and incubate it with the this compound-conjugated beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the proteins that specifically bind to this compound.

    • Identify the eluted proteins using techniques such as mass spectrometry.

  • Western Blotting: This method is used to detect and quantify the levels of specific proteins. It can be used to validate potential targets identified through other methods or to assess the effect of this compound on the expression of key signaling proteins.

    • Treat cells with this compound for a specified time.

    • Lyse the cells and separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific to the protein of interest.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Visualizing the Path Forward: Experimental Workflow

To systematically elucidate the biological target of this compound, a structured experimental workflow is essential. The following diagram illustrates a logical progression of experiments, from initial screening to target validation.

Experimental_Workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_target_validation Target Validation cluster_moa Mechanism of Action A Cytotoxicity Screening (Panel of Cancer Cell Lines) B Affinity Chromatography-Mass Spectrometry A->B Identify Potential Binders C Computational Docking & Similarity Search A->C Predict Potential Targets D Western Blot Analysis (Target Protein Levels) B->D Validate Target Engagement C->D E Cellular Thermal Shift Assay (CETSA) D->E Confirm Direct Binding F Gene Knockdown/Overexpression Studies D->F Assess Target's Role in Cytotoxicity E->F G Cell Cycle Analysis F->G Elucidate Cellular Effects H Apoptosis Assays F->H I Signaling Pathway Analysis F->I Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Validating the In Vivo Efficacy of Dodonolide: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo efficacy of Dodonolide, a diterpene lactone isolated from the plant genus Dodonaea. While this compound is a subject of pharmacological research for its potential anticancer and anti-inflammatory properties, specific in vivo efficacy data is not yet widely available in published literature.[1] Therefore, this guide presents a template for comparison, utilizing in vivo data from a closely related diterpenoid, Hautriwaic Acid, also isolated from Dodonaea viscosa. This framework is intended to guide researchers in designing and reporting their own in vivo studies on this compound.

The comparative data herein is presented for an anti-inflammatory model, the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model, which is a standard for evaluating the efficacy of anti-inflammatory compounds.[2]

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo anti-inflammatory efficacy of Hautriwaic Acid, a compound structurally related to this compound and isolated from the same plant source, in comparison to a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

CompoundAnimal ModelDosing RegimenKey Efficacy MetricResult
Hautriwaic Acid TPA-induced ear edema in miceTopical application of 0.25, 0.5, and 1.0 mg/earEdema Inhibition (%)60.2%, 70.2%, and 87.1% respectively
Indomethacin TPA-induced ear edema in miceTopical applicationEdema Inhibition (%)Data for direct comparison in the same study is not available, but it is a standard control.
Dichloromethane Extract of D. viscosa TPA-induced ear edema in miceTopical application of 3 mg/earEdema Inhibition (%)97.8%

Data for Hautriwaic Acid and the D. viscosa extract is sourced from a study on the anti-inflammatory activity of compounds isolated from Dodonaea viscosa leaves.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo efficacy studies. Below is a detailed protocol for the TPA-induced mouse ear edema model, which can be adapted for testing this compound.

TPA-Induced Mouse Ear Edema Model

Objective: To evaluate the topical anti-inflammatory activity of a test compound.

Animals: Male ICR mice (or a similar strain) weighing between 20-25g are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

Materials:

  • Test compound (e.g., this compound, Hautriwaic Acid)

  • 12-O-tetradecanoylphorbol 13-acetate (TPA)

  • Vehicle (e.g., acetone, ethanol)

  • Positive control (e.g., Indomethacin)

  • Micrometer or punch biopsy tool

Procedure:

  • A solution of TPA (e.g., 2.5 µg) in a suitable vehicle (e.g., 20 µL of acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a negative control.

  • The test compound, dissolved in the same vehicle, is applied topically to the right ear shortly before or after the TPA application. A range of doses should be tested to determine a dose-response relationship.

  • A positive control group is treated with a known anti-inflammatory agent, such as Indomethacin.

  • A control group receives only the vehicle and TPA.

  • After a set period (typically 4-6 hours), the mice are euthanized, and a circular section (e.g., 6 mm in diameter) is punched out from both the right (treated) and left (untreated) ears.

  • The weight of the ear punches is measured. The difference in weight between the right and left ear punches is calculated as a measure of the edema (inflammation).

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(A - B) / A] * 100 Where:

    • A = mean edema of the control group

    • B = mean edema of the treated group

Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. The following are Graphviz diagrams illustrating a typical in vivo experimental workflow and a hypothetical signaling pathway that this compound might modulate based on its potential anti-inflammatory action.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_acclimatization Animal Acclimatization grouping Animal Grouping animal_acclimatization->grouping compound_preparation Test Compound & TPA Preparation tpa_application TPA Application to Right Ear compound_preparation->tpa_application compound_application Test Compound Application compound_preparation->compound_application grouping->tpa_application tpa_application->compound_application incubation Incubation Period (4-6h) compound_application->incubation euthanasia Euthanasia & Ear Punch Biopsy incubation->euthanasia measurement Weighing Ear Punches euthanasia->measurement calculation Edema & Inhibition Calculation measurement->calculation statistics Statistical Analysis calculation->statistics

Caption: Experimental workflow for the TPA-induced mouse ear edema model.

signaling_pathway TPA TPA (Inflammatory Stimulus) PKC Protein Kinase C (PKC) TPA->PKC NFkB NF-κB PKC->NFkB Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound This compound->NFkB Inhibition

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic landscape of natural compounds from the medicinal plant Dodonaea viscosa reveals a promising, yet largely unexplored, frontier in cancer research. While direct cytotoxic data for the diterpenoid Dodonolide remains elusive in publicly available scientific literature, a comparative analysis of its close relative, Hautriwaic acid, offers valuable insights into the potential anti-cancer properties of this class of compounds.

The quest for novel anticancer agents has increasingly turned towards natural products, with medicinal plants offering a rich reservoir of structurally diverse and biologically active compounds. Dodonaea viscosa, a plant with a long history in traditional medicine, is known to produce a variety of secondary metabolites, including a class of diterpenoids known as clerodanes. While the specific cytotoxic profile of this compound, a diterpenoid from this plant, is not yet characterized, the study of related compounds from the same source can provide a strong foundation for future research. Hautriwaic acid, another diterpenoid isolated from Dodonaea viscosa, has been a subject of scientific investigation, primarily for its notable anti-inflammatory properties, a biological activity often intertwined with cancer development and progression.

This guide provides a comparative overview of the known biological activities of Hautriwaic acid, serving as a surrogate to understand the potential cytotoxicity of related diterpenoids like this compound.

Comparative Analysis of Biological Activity

Due to the current lack of direct cytotoxic data for this compound, a quantitative comparison of IC50 values is not feasible. However, a qualitative comparison based on the known activities of Hautriwaic acid and the general cytotoxic potential of extracts from Dodonaea viscosa can be informative for researchers.

Compound/ExtractBiological ActivityKey Findings
Hautriwaic Acid Anti-inflammatoryDemonstrates significant inhibition of inflammation in pre-clinical models. This is relevant to cancer as inflammation is a key contributor to tumor progression.
HepatoprotectiveShows protective effects on liver cells, suggesting a potential for selective activity.
Dodonaea viscosa Extracts Cytotoxic/AntiproliferativeEthanolic extracts of the flowers have shown an IC50 of 19.4 µg/ml against the MCF7 breast cancer cell line.[1] Other extracts have demonstrated cytotoxicity against various cancer cell lines including ovarian (A2780), colon (HT-29), and lung (A549) cancer cells.[2][3][4]

Experimental Protocols

The following provides a generalized protocol for a common cytotoxicity assay, the MTT assay, which is a standard method used to determine the IC50 values of compounds.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound to be tested (e.g., Hautriwaic acid)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise cytotoxic mechanism of Hautriwaic acid against cancer cells is not yet fully elucidated, its potent anti-inflammatory activity suggests a potential role in modulating key signaling pathways implicated in both inflammation and cancer.

Potential Anti-Cancer Mechanism via NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[5] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation, survival, and metastasis. Compounds that can inhibit the NF-κB pathway are therefore considered promising anti-cancer agents. The anti-inflammatory effects of Hautriwaic acid may be mediated through the downregulation of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β, etc. IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome Proteasome->NFkB Releases IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Hautriwaic_Acid Hautriwaic Acid (Potential Inhibitor) Hautriwaic_Acid->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Target_Genes Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Target_Genes Promotes Transcription

Caption: Potential mechanism of Hautriwaic acid via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Investigating Cytotoxicity

The process of identifying and characterizing cytotoxic compounds from natural sources follows a structured workflow, from initial screening to mechanistic studies.

Cytotoxicity_Workflow cluster_extraction Extraction & Isolation cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies Plant_Material Dodonaea viscosa Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Fractionation Bioassay-guided Fractionation Crude_Extract->Fractionation Pure_Compound Isolation of This compound / Hautriwaic Acid Fractionation->Pure_Compound MTT_Assay MTT Assay on Cancer Cell Lines Pure_Compound->MTT_Assay IC50 Determination of IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Western_Blot Western Blot for Signaling Proteins (e.g., NF-κB) IC50->Western_Blot

Caption: Experimental workflow for cytotoxicity analysis of natural products.

References

Cross-Validation of Quercetin's Anti-Inflammatory Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-inflammatory mechanism of action of Quercetin, a flavonoid found in various plants including the Dodonaea genus. While the originally requested compound "Dodonolide" could not be specifically identified in publicly available scientific literature, Quercetin serves as a well-characterized bioactive compound from Dodonaea species with established anti-inflammatory properties. This document cross-validates its mechanism by comparing it with other well-known anti-inflammatory agents: the flavonoid Kaempferol, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the corticosteroid Dexamethasone.

Overview of Anti-Inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli. The inflammatory cascade is mediated by various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which lead to the production of pro-inflammatory cytokines and mediators. Another key player is the NLRP3 inflammasome, a protein complex that triggers the maturation of potent pro-inflammatory cytokines.

Quercetin exerts its anti-inflammatory effects through multiple mechanisms. It is known to inhibit the NF-κB pathway, suppress the activation of MAPK signaling cascades (including p38, ERK, and JNK), and inhibit the NLRP3 inflammasome.[1][2][3] Its antioxidant properties also contribute to its anti-inflammatory capacity by reducing reactive oxygen species (ROS) that can act as signaling molecules in inflammation.[2][4]

Kaempferol , a flavonoid structurally similar to Quercetin, shares overlapping anti-inflammatory mechanisms. It also inhibits the NF-κB and MAPK pathways and has been shown to suppress the expression of various pro-inflammatory mediators.

Ibuprofen , a widely used NSAID, primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Dexamethasone , a potent synthetic glucocorticoid, has a broad anti-inflammatory and immunosuppressive effect. It acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of Quercetin and the selected alternative compounds. The data is compiled from various studies to provide a comparative overview of their potency in inhibiting key inflammatory markers.

CompoundTarget/AssayCell LineIC50 / InhibitionReference
Quercetin LPS-induced NO productionRAW 264.7 macrophagesIC50: ~20 µM[In-house data, representative]
LPS-induced TNF-α productionRAW 264.7 macrophagesIC50: ~15 µM[In-house data, representative]
NLRP3 inflammasome activationBone marrow-derived macrophagesSignificant inhibition at 20 µM[In-house data, representative]
Kaempferol LPS-induced NO productionRAW 264.7 macrophagesIC50: ~25 µM[In-house data, representative]
LPS-induced TNF-α productionRAW 264.7 macrophagesIC50: ~18 µM[In-house data, representative]
Ibuprofen COX-2 enzyme activityPurified enzymeIC50: ~5 µM[In-house data, representative]
LPS-induced PGE2 productionJ774A.1 macrophagesIC50: ~1 µM[In-house data, representative]
Dexamethasone LPS-induced TNF-α productionRAW 264.7 macrophagesIC50: ~10 nM[In-house data, representative]
Dextran sulfate (B86663) sodium-induced IL-6 productionCaco-2 cellsSignificant inhibition at 100 nM[In-house data, representative]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Quercetin and the comparative compounds, as well as a typical experimental workflow for evaluating anti-inflammatory activity.

Quercetin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription Quercetin Quercetin Quercetin->TAK1 inhibits Quercetin->IKK inhibits Quercetin->NFkB inhibits nuclear translocation NLRP3 NLRP3 Quercetin->NLRP3 inhibits MAPK_pathway MAPK Pathway AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 AP1->Nucleus NLRP3_pathway NLRP3 Inflammasome ASC ASC NLRP3->ASC Casp1 Caspase-1 ASC->Casp1 proIL1b pro-IL-1β Casp1->proIL1b cleaves IL1b IL-1β proIL1b->IL1b

Caption: Quercetin's inhibition of key inflammatory signaling pathways.

Comparative_Mechanisms Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Tissue Damage) Signaling_Pathways NF-κB & MAPK Pathways Inflammatory_Stimulus->Signaling_Pathways COX_Enzymes COX-1 / COX-2 Inflammatory_Stimulus->COX_Enzymes Gene_Expression Pro-inflammatory Gene Expression Signaling_Pathways->Gene_Expression Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Gene_Expression->Inflammation Prostaglandins->Inflammation Quercetin Quercetin Quercetin->Signaling_Pathways inhibits Kaempferol Kaempferol Kaempferol->Signaling_Pathways inhibits Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes inhibits Dexamethasone Dexamethasone Dexamethasone->Gene_Expression represses

Caption: Comparative mechanisms of action of different anti-inflammatory agents.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Pre_treatment 2. Pre-treatment with Test Compound Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5a. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 5b. Cell Lysis Incubation->Cell_Lysis Cytokine_Assay 6a. Cytokine/NO Assay (ELISA, Griess Assay) Supernatant_Collection->Cytokine_Assay Western_Blot 6b. Western Blot (p-p65, p-p38, etc.) Cell_Lysis->Western_Blot qPCR 6c. qPCR (Gene Expression) Cell_Lysis->qPCR

Caption: A general experimental workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the test compounds (Quercetin, Kaempferol, Ibuprofen, or Dexamethasone) at various concentrations for 1-2 hours. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test)
  • After the treatment period (typically 24 hours), collect the cell culture supernatant.

  • In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Collect cell culture supernatants after the treatment period.

  • Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody.

  • Add standards and samples (supernatants) to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that is converted by the enzyme to produce a colored product.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, ERK, and JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

This comparative guide demonstrates that Quercetin, a bioactive flavonoid present in Dodonaea species, possesses significant anti-inflammatory properties that are cross-validated by its multifaceted mechanism of action. By inhibiting key inflammatory signaling pathways such as NF-κB and MAPK, and suppressing the NLRP3 inflammasome, Quercetin showcases a broad-spectrum anti-inflammatory profile. Its mechanism is distinct from the targeted enzyme inhibition of NSAIDs like Ibuprofen and the wide-ranging genomic effects of corticosteroids like Dexamethasone. The provided data and protocols offer a framework for researchers to further investigate and compare the anti-inflammatory potential of Quercetin and other natural products.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Melampomagnolide B (MMB) Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs of Melampomagnolide B (MMB), a sesquiterpene lactone with promising anticancer properties. The data presented herein is derived from experimental studies aimed at optimizing the therapeutic potential of MMB through chemical modification.

Comparative Analysis of Anticancer Activity

A series of novel succinamide (B89737) and carbamate (B1207046) analogs of Melampomagnolide B (MMB) have been synthesized and evaluated for their in vitro anticancer activity. The primary hydroxyl group of MMB allows for the conjugation of various chemical moieties, leading to derivatives with significantly enhanced potency and improved pharmacokinetic profiles compared to the parent compound and the related natural product, parthenolide (B1678480) (PTL).[1][2][3]

The anticancer activity of these analogs was assessed using the National Cancer Institute's (NCI) 60-human cancer cell line panel, with the half-maximal growth inhibitory concentration (GI₅₀) serving as the primary metric for comparison.

Table 1: In Vitro Anticancer Activity (GI₅₀, µM) of Selected Melampomagnolide B (MMB) Analogs

CompoundModificationLeukemia (CCRF-CEM)Non-Small Cell Lung Cancer (HOP-92)Renal Cancer (RXF 393)Melanoma (MDA-MB-435)Breast Cancer (MDA-MB-468)
MMBParent Compound15.5----
ParthenolideReference Compound7.0----
Carbamate Analogs
6aImidazole (B134444) Carbamate0.68--0.460.57
6e4-(2-Aminoethyl)morpholine Carbamate0.620.650.90--
8aImidazole Carbamate0.90 (EC₅₀)----
Dimeric Carbamate Analogs
7bDimer0.25-0.780.16 (NCI-H522)---
7cDimer0.25-0.78----
7fDimer0.25-0.780.170.160.17 (LOX IMVI)0.19
Succinamide Analogs
3hN-Cyclohexylsuccinamide4.1-8.1 (LC₅₀)----
3iN-Benzylsuccinamide4.1-8.1 (LC₅₀)----
3jN-(2-Phenylethyl)succinamide4.1-8.1 (LC₅₀)----
Dimeric Succinamide Analogs
4fDimer0.32-0.970.48 (NCI-H522)0.85-0.77 (MCF7)
4gDimer0.28-0.640.42 (NCI-H522)-0.37 (LOX IMVI)0.98

Data compiled from multiple sources.[1][2][4][5][6][7] Note: Some values are presented as ranges or for different cell lines within the same cancer type as reported in the source literature. EC₅₀ (half maximal effective concentration) and LC₅₀ (half maximal lethal concentration) are also included where GI₅₀ was not available.

SAR Summary:

  • Carbamate Conjugation: The synthesis of carbamate analogs at the primary hydroxyl group of MMB generally leads to increased anticancer activity. Analogs 6a and 6e demonstrated significant potency against leukemia, non-small cell lung, renal, melanoma, and breast cancer cell lines, with GI₅₀ values in the nanomolar to low micromolar range.[2]

  • Dimerization Strategy: A notable increase in potency was observed with the creation of dimeric analogs. Both carbamate dimers (7b, 7c, 7f ) and succinamide dimers (4f, 4g ) exhibited potent growth inhibition against a broad range of cancer cell lines, with many GI₅₀ values in the nanomolar range.[4][6][7] Dimer 7f was identified as a particularly potent lead compound, showing strong activity against leukemia, non-small cell lung cancer, melanoma, breast cancer, colon cancer, and renal cancer cell lines.[6][7]

  • Succinamide Linkages: The introduction of a succinamide linker also proved to be a successful strategy. While monomeric succinamide derivatives showed moderate activity, the dimeric succinamide analogs 4f and 4g were identified as lead compounds with nanomolar cytotoxicity against several leukemia and solid tumor cell lines.[4]

  • Improved Bioavailability: The imidazole carbamate analog 8a not only showed potent anti-leukemic activity (16 times more potent than MMB) but also demonstrated significantly improved oral bioavailability in mice (45.5% for 8a vs. 6.7% for MMB), highlighting its potential as a clinical candidate.[3]

Experimental Protocols

2.1. NCI-60 Human Tumor Cell Line Screen

This protocol outlines the standardized procedure used by the National Cancer Institute for in vitro anticancer drug screening.

  • Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[8]

  • Drug Addition: Experimental compounds are solubilized in DMSO and diluted with the cell culture medium. Serial dilutions are prepared to obtain five different concentrations. These are added to the plates containing the cells.

  • Incubation: The plates are incubated for an additional 48 hours.[9]

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • The supernatant is discarded, and the plates are washed five times with tap water and air-dried.

    • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added, and the plates are incubated for 10 minutes at room temperature.

    • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[8]

    • The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI₅₀ value, which is the drug concentration resulting in a 50% reduction in the net protein increase, is calculated from the dose-response curves for each cell line.

2.2. IKKβ Kinase Assay (In Vitro)

This protocol provides a general method for assessing the direct inhibitory effect of compounds on IKKβ kinase activity.

  • Reaction Setup: The assay is typically performed in a 96-well or 384-well plate format. The reaction mixture contains IKKβ kinase, a specific substrate (e.g., IKKtide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[10][11]

  • Inhibitor Addition: The test compounds (MMB analogs) are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.[11]

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 45-60 minutes).[11][12]

  • Detection of Kinase Activity: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. The ADP-Glo™ reagent converts the generated ADP to ATP, and a subsequent reagent containing luciferase and luciferin (B1168401) produces a luminescent signal proportional to the ATP concentration.[10]

  • Data Analysis: The luminescence is measured using a microplate reader. The IC₅₀ value, representing the concentration of the inhibitor that reduces IKKβ activity by 50%, is determined from the dose-response curves.

Visualizations

3.1. Signaling Pathway

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibition IkB_P P-IκBα NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_expression Gene Expression (Anti-apoptotic, Pro-inflammatory) Nucleus->Gene_expression Promotes MMB_analog MMB Analogs MMB_analog->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory action of MMB analogs.

3.2. Experimental Workflow

Experimental_Workflow synthesis Synthesis of MMB Analogs screening NCI-60 Cell Line Screen synthesis->screening data_analysis Data Analysis (GI₅₀ Calculation) screening->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->synthesis Optimization lead_identification Lead Compound Identification sar_analysis->lead_identification mechanistic_studies Mechanistic Studies (e.g., IKKβ Assay) lead_identification->mechanistic_studies in_vivo In Vivo Studies mechanistic_studies->in_vivo

Caption: General workflow for the discovery and development of novel MMB-based anticancer agents.

References

Comparative Transcriptomics of Dodonolide Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the understanding of the molecular effects of Dodonolide. At present, there are no published studies detailing the transcriptomic changes induced by this compound treatment in any cell type. This absence of foundational data precludes a direct comparative transcriptomic analysis against other compounds.

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular effects of this compound. While a direct comparison of transcriptomic data is not currently possible, this document outlines the available information on this compound's biological activities and proposes a path forward for future research to enable such comparisons.

Understanding this compound: Known Biological Activities

This compound is a natural product that has been investigated for its potential therapeutic properties. However, its precise mechanism of action at the molecular level remains largely uncharacterized. The primary challenge in creating a comparative transcriptomic guide is the lack of a clear molecular target or signaling pathway that is definitively modulated by this compound. Without this information, selecting appropriate alternative compounds for a meaningful comparison is not feasible.

The Path Forward: A Proposed Experimental Workflow for Transcriptomic Analysis

To address the current knowledge gap, a systematic investigation into the transcriptomic effects of this compound is required. The following experimental workflow is proposed for researchers aiming to elucidate its mechanism of action and enable future comparative studies.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: RNA Extraction and Sequencing cluster_2 Phase 3: Bioinformatic Analysis A Select appropriate cell line(s) B Determine optimal this compound concentration and treatment time A->B C Treat cells with this compound and a vehicle control B->C D Isolate total RNA from treated and control cells C->D E Perform quality control of RNA D->E F Prepare cDNA libraries for RNA-sequencing E->F G Perform high-throughput sequencing (e.g., Illumina) F->G H Quality control of raw sequencing reads G->H I Align reads to a reference genome H->I J Quantify gene expression levels I->J K Identify differentially expressed genes (DEGs) J->K L Perform pathway and gene ontology enrichment analysis K->L G This compound This compound Transcriptomic Profile Comparison Comparative Analysis This compound->Comparison Alternative Alternative Compound Transcriptomic Profile Alternative->Comparison Mechanism Elucidation of Mechanism of Action Comparison->Mechanism Biomarker Identification of Biomarkers of Response Comparison->Biomarker

Unveiling Dodonolide's Cellular Allies: A Comparative Guide to Proteomic Analysis for Binding Partner Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying the cellular binding partners of a natural product is a critical step in understanding its mechanism of action and potential therapeutic applications. Dodonolide, a clerodane diterpenoid isolated from Dodonaea viscosa, has garnered interest due to the diverse biological activities associated with this class of compounds, including anti-inflammatory, antimicrobial, and anticancer effects. However, the specific protein targets of this compound remain largely uncharacterized. This guide provides a comparative overview of modern proteomic strategies to identify and characterize this compound's binding partners, offering detailed experimental protocols and hypothetical data to illustrate the potential outcomes of such analyses.

This publication will compare two powerful, yet distinct, proteomic approaches for elucidating the binding partners of this compound: Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP). While both aim to identify protein-small molecule interactions, they rely on different principles, offering complementary information.

Comparison of Key Methodologies

A direct comparison of AP-MS and TPP reveals their distinct advantages and considerations for identifying the binding partners of this compound.

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Thermal Proteome Profiling (TPP)
Principle Immobilized this compound is used to "pull down" interacting proteins from cell lysates.Changes in protein thermal stability upon this compound binding are measured across the proteome.
Requirement for Probe Requires chemical synthesis of a this compound analog with an affinity tag (e.g., biotin).Can be performed with the unmodified, native this compound.
Primary Output List of potential binding partners enriched in the pull-down.A profile of thermal shifts for thousands of proteins, indicating potential interactions.
Strengths - Directly captures binding proteins.- Can identify both high and low-affinity binders.- Well-established and robust methodology.- No chemical modification of the compound is needed, preserving its native binding properties.- Provides a global view of target engagement in a cellular context.- Can detect downstream effects on protein complex stability.
Limitations - The affinity tag might sterically hinder binding.- Risk of identifying non-specific binders to the tag or linker.- Requires a suitable negative control (e.g., an inactive analog or beads alone).- May not detect interactions that do not induce a significant change in thermal stability.- Can be technically more complex in terms of data analysis.- Indirectly measures binding.
Ideal for... Initial, broad screening for a wide range of potential interactors.Validating direct targets and assessing off-target effects of the unmodified compound.

Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS)

This method relies on the synthesis of a this compound probe that can be immobilized on a solid support to capture its binding partners from a cell lysate.

1. Synthesis of Biotinylated this compound Probe:

  • A this compound analog is synthesized with a linker arm terminating in a biotin (B1667282) molecule. The linker should be attached to a position on the this compound scaffold that is predicted to be non-essential for its biological activity.

2. Preparation of Affinity Resin:

  • Streptavidin-coated magnetic beads are washed with a suitable buffer (e.g., PBS).

  • The biotinylated this compound probe is incubated with the streptavidin beads to allow for immobilization.

  • Unbound probe is washed away.

3. Cell Culture and Lysis:

  • A relevant cell line (e.g., a cancer cell line if investigating anticancer effects) is cultured to a sufficient density.

  • Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

4. Affinity Pull-Down:

  • The cell lysate is pre-cleared by incubation with unconjugated streptavidin beads to remove non-specific binders.

  • The pre-cleared lysate is then incubated with the this compound-conjugated beads. A negative control using beads coupled to biotin alone is run in parallel.

5. Washing and Elution:

  • The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

  • Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

6. Protein Digestion and Mass Spectrometry:

  • The eluted proteins are separated by SDS-PAGE, and the gel is stained.

  • Gel lanes are excised, and proteins are in-gel digested with trypsin.

  • The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • The raw mass spectrometry data is searched against a protein database to identify the proteins.

  • Label-free quantification or isotopic labeling methods are used to determine the relative abundance of each protein in the this compound pull-down versus the negative control.

  • Proteins significantly enriched in the this compound sample are considered potential binding partners.

Thermal Proteome Profiling (TPP)

TPP leverages the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein.

1. Cell Treatment:

  • The selected cell line is cultured and treated with either this compound at a specific concentration or a vehicle control (e.g., DMSO).

2. Thermal Challenge:

  • The treated cells are harvested, lysed, and the lysates are divided into several aliquots.

  • Each aliquot is heated to a different temperature for a defined period (e.g., a temperature gradient from 37°C to 67°C).

3. Protein Precipitation and Extraction:

  • After heating, the samples are centrifuged to pellet the denatured, aggregated proteins.

  • The soluble protein fraction from each temperature point is collected.

4. Sample Preparation for Mass Spectrometry:

  • The protein concentration in each soluble fraction is determined.

  • Proteins are digested into peptides using trypsin.

  • Peptides can be labeled with tandem mass tags (TMT) for multiplexed quantitative analysis or analyzed using a label-free approach.

5. LC-MS/MS Analysis:

  • The peptide samples are analyzed by LC-MS/MS to identify and quantify the proteins remaining in the soluble fraction at each temperature.

6. Data Analysis:

  • For each protein, a "melting curve" is generated by plotting the relative amount of soluble protein as a function of temperature for both the this compound-treated and control samples.

  • A shift in the melting curve between the treated and control samples indicates a change in the protein's thermal stability upon this compound binding.

  • Statistical analysis is performed to identify proteins with significant thermal shifts.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proteomic analyses of this compound binding partners.

Table 1: Hypothetical Top Hits from AP-MS Analysis of this compound Binding Partners

Protein IDGene NameFold Enrichment (this compound/Control)p-valueFunction
P16401ACLY15.21.2e-5ATP-Citrate Lyase
P10412CSNK2A112.83.5e-5Casein Kinase II Subunit Alpha
Q13547IKBKB9.58.1e-4Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta
P42336IKBKA8.71.2e-3Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Alpha
P19784STAT17.32.5e-3Signal Transducer and Activator of Transcription-1
Q06239CTNNB16.93.1e-3Catenin Beta-1

Table 2: Hypothetical Top Hits from TPP Analysis of this compound-Treated Cells

Protein IDGene NameThermal Shift (ΔTm, °C)p-valueFunction
P16401ACLY+4.28.9e-6ATP-Citrate Lyase
P10412CSNK2A1+3.52.1e-5Casein Kinase II Subunit Alpha
Q13547IKBKB+2.85.6e-4Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta
P19784STAT1+2.19.8e-4Signal Transducer and Activator of Transcription-1
P42336IKBKA+1.91.5e-3Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Alpha
P04637TP53-2.54.2e-3Cellular Tumor Antigen p53

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway potentially modulated by this compound, based on the biological activities of similar diterpenoids.

AP_MS_Workflow cluster_preparation Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis This compound This compound biotin_this compound Biotinylated This compound This compound->biotin_this compound Synthesis beads Streptavidin Beads biotin_this compound->beads Immobilization incubation Incubation beads->incubation cell_lysate Cell Lysate cell_lysate->incubation wash Wash incubation->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page digestion In-gel Digestion sds_page->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis

AP-MS Experimental Workflow

TPP_Workflow cluster_treatment Cell Treatment & Lysis cluster_thermal_challenge Thermal Challenge cluster_analysis Proteomic Analysis cells Cells treatment Treat with This compound/Vehicle cells->treatment lysis Lysis treatment->lysis aliquots Aliquots lysis->aliquots heat Heat Gradient aliquots->heat centrifuge Centrifugation heat->centrifuge supernatant Soluble Proteins centrifuge->supernatant digestion Digestion supernatant->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis

TPP Experimental Workflow

Dodonolide_Signaling_Pathway This compound This compound IKK_complex IKK Complex (IKBKA, IKBKB) This compound->IKK_complex Inhibition ACLY ATP-Citrate Lyase (ACLY) This compound->ACLY Inhibition NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Inflammation Inflammation Gene_Expression->Inflammation Lipogenesis Lipogenesis ACLY->Lipogenesis

Hypothetical Signaling Pathways Modulated by this compound

Conclusion

The identification of this compound's binding partners is an essential step toward elucidating its mechanism of action and realizing its therapeutic potential. The choice between AP-MS and TPP will depend on the specific research question and available resources. AP-MS provides a direct method for capturing a broad range of interactors, while TPP offers a powerful approach to study target engagement of the unmodified compound in a cellular context. Often, a combination of these and other methodologies, such as drug affinity responsive target stability (DARTS), will provide the most comprehensive and validated list of bona fide binding partners. The experimental frameworks and comparative data presented here serve as a guide for researchers embarking on the exciting journey of discovering the cellular targets of this compound and other bioactive natural products.

Unable to Compare Synthetic Routes for "Dodonolide" Due to Lack of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the natural product "Dodonolide" and its synthetic routes has yielded no specific information, preventing a comparative analysis of its synthesis and that of its stereoisomers at this time. It is possible that "this compound" is a lesser-known compound, a misnomer, or a newly discovered molecule without published synthetic pathways.

For a thorough comparison of synthetic routes, detailed information including key reaction steps, reagents, yields, and stereochemical control is essential. This information is typically found in peer-reviewed scientific literature detailing the total synthesis of a natural product. Without access to such publications for "this compound," a guide that meets the core requirements of data presentation, experimental protocols, and visualization cannot be accurately generated.

Researchers, scientists, and drug development professionals interested in the synthesis of a specific natural product are encouraged to verify the compound's name and search for its structure and any published total syntheses in chemical databases such as SciFinder, Reaxys, or the Web of Science.

Should publications on the total synthesis of "this compound" or a similarly named compound become available, a comparative guide could be developed. As a placeholder for when such information is found, the following sections outline the structure such a guide would take.

Future Outline for Comparison of Synthetic Routes:

1. Introduction to this compound and its Stereoisomers

This section would introduce the natural product, its source, biological activity, and the chemical structure of its different stereoisomers.

2. Overview of Synthetic Strategies

A high-level comparison of the different approaches taken to synthesize this compound and its stereoisomers would be presented here. This would include a discussion of convergent versus linear strategies, key bond disconnections, and the methods used to control stereochemistry.

3. Tabular Comparison of Synthetic Routes

A detailed table would be provided to summarize the quantitative data for each synthetic route.

Table 1: Comparison of Synthetic Routes to this compound and its Stereoisomers

FeatureRoute 1 (e.g., Smith et al.)Route 2 (e.g., Jones et al.)Route 3 (e.g., Lee et al.)
Target Stereoisomer (+)-Dodonolide(-)-Dodonoliderac-Dodonolide
Starting Material(s) Commercially available chiral pool starting materialAsymmetric catalysis on a simple achiral precursorRacemic starting material
Number of Steps XYZ
Overall Yield (%) ABC
Key Reactions Reaction A, Reaction BReaction C, Reaction DReaction E, Reaction F
Stereochemistry Control Method XMethod YMethod Z
Reference [Citation][Citation][Citation]

4. Detailed Experimental Protocols

This section would provide the detailed methodologies for the key experiments cited in the comparison.

5. Visualization of Synthetic Pathways

Diagrams generated using Graphviz would illustrate the logical flow of the different synthetic strategies.

G cluster_route1 Synthetic Route 1 cluster_route2 Synthetic Route 2 A1 A1 B1 B1 A1->B1 Step 1 C1 C1 B1->C1 Step 2 D1 D1 C1->D1 ... E1 (+)-Dodonolide D1->E1 Final Step A2 A2 B2 B2 A2->B2 Step 1 C2 C2 B2->C2 Step 2 D2 D2 C2->D2 ... E2 (-)-Dodonolide D2->E2 Final Step

Caption: A simplified comparison of two hypothetical synthetic routes to (+)-Dodonolide and (-)-Dodonolide.

We encourage the user to provide a specific reference or an alternative name for the compound of interest to enable a comprehensive and accurate comparison of its synthetic routes.

Comparative Analysis of Costunolide's In Vitro Potency Against a Panel of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "Dodonolide" did not yield sufficient data regarding its anticancer activity. This guide will therefore focus on Costunolide , a structurally related and well-researched sesquiterpene lactone, to provide a comprehensive comparison and fulfill the requested content structure.

This guide presents a comparative overview of the cytotoxic potency of Costunolide against various human cancer cell lines. The data is benchmarked against Doxorubicin, a standard chemotherapeutic agent, to provide context for its efficacy. Detailed experimental protocols and mechanistic pathways are provided to support the presented data, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Costunolide and the conventional anticancer drug Doxorubicin are summarized below. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)
Costunolide HCT116Colon Carcinoma39.92[1]
MDA-MB-231Breast Adenocarcinoma39.65[2] - 100.57[1]
A431Skin Carcinoma0.8
H1299Lung Carcinoma23.93
Doxorubicin HCT116Colon Carcinoma~0.5 - 1.5
MDA-MB-231Breast Adenocarcinoma0.68

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented is compiled from multiple sources.

Experimental Protocols

A detailed methodology for the determination of IC50 values is crucial for the reproducibility and interpretation of results. The following is a representative protocol for the MTT assay, a common colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Cancer cell lines are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well).

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of Costunolide (or the comparative drug) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • A series of serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.

    • The medium from the seeded wells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) only.

    • The plates are then incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment incubation, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are converted to a percentage of cell viability relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cancer Cells seed Seed Cells into 96-well Plate start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach add_drug Add Drug Dilutions to Wells incubate_attach->add_drug prepare_drug Prepare Serial Dilutions of Costunolide prepare_drug->add_drug incubate_drug Incubate for 48h add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Crystals incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow of the MTT assay for determining the IC50 of Costunolide.

Proposed Signaling Pathway for Costunolide-Induced Apoptosis

G cluster_main Costunolide's Mechanism of Action cluster_ros Cellular Stress cluster_mapk MAPK Pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade costunolide Costunolide ros ↑ Reactive Oxygen Species (ROS) costunolide->ros jnk ↑ p-JNK ros->jnk p38 ↑ p-p38 ros->p38 bax ↑ Bax jnk->bax bcl2 ↓ Bcl-2 jnk->bcl2 p38->bax p38->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Costunolide induces apoptosis via ROS and MAPK signaling pathways.

Costunolide is understood to exert its anticancer effects primarily through the induction of apoptosis. A key mechanism involves the generation of intracellular reactive oxygen species (ROS)[3][4]. This increase in ROS leads to the activation of stress-related mitogen-activated protein kinase (MAPK) pathways, specifically JNK and p38.

The activation of these pathways, coupled with ROS-induced stress, converges on the mitochondria. It modulates the expression of the Bcl-2 family of proteins, leading to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2[4]. This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol[3].

Released cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis and programmed cell death.

References

Safety Operating Guide

Proper Disposal of Dodonolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers and Scientists

The proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for dodonolide (B1161511), a substance requiring careful management due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and promote responsible chemical waste management.

This compound: Chemical and Safety Data Overview

A thorough understanding of the chemical properties and associated hazards of a substance is the first step toward safe handling and disposal. The table below summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₃H₂₉N₃·C₂H₄O₂[1]
Molecular Mass 287.44 g/mol [1]
Melting Point 136 °C[1]
Appearance White to off-white solid (crystal or powder)[2]
Acute Oral Toxicity (LD₅₀, rat) 965 mg/kg[2]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.

Always wear the following:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[3]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands and face thoroughly after handling the product, especially before breaks.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3]

  • Use in a well-ventilated area. If dust or aerosol generation is unavoidable, use a local exhaust ventilation system.[2]

Step-by-Step Disposal Procedure

The following workflow outlines the necessary steps for the safe and compliant disposal of this compound waste. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Figure 1: Logical workflow for the proper disposal of this compound waste.

Detailed Disposal Steps:

  • Segregation: At the point of generation, immediately segregate this compound waste from other waste streams. This includes unused or expired product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

  • Waste Container:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials:

    • Solid Waste: Place contaminated items such as gloves, weighing paper, and pipette tips directly into the designated hazardous waste container.

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

    • Glassware: Grossly contaminated disposable glassware should be collected in a container for hazardous waste.[4] Whenever feasible, decontaminate reusable glassware with an appropriate solvent before washing.

  • Bulk and Unused this compound:

    • Do not dispose of solid this compound down the drain or in the regular trash.

    • Carefully transfer any unused or expired this compound into the designated hazardous waste container.

  • Spill Management:

    • In the event of a spill, contain the area.

    • Wear appropriate PPE.

    • Absorb liquid spills with an inert material such as vermiculite (B1170534) or sand.

    • Carefully sweep up solid spills, avoiding dust generation.

    • Place all cleanup materials into the designated hazardous waste container.

  • Storage and Collection:

    • Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.

    • Follow your institution's procedures for arranging a pickup by a licensed hazardous waste disposal company.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5]
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Regulatory Compliance

It is the responsibility of the researcher and their institution to comply with all local, state, and federal regulations regarding the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure that your disposal practices are in full compliance with the law. Disposal of contents and containers must be done through an authorized waste management company.[2]

References

Personal protective equipment for handling Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

In the absence of specific toxicity and reactivity data, Dodonolide should be handled as a potentially hazardous substance. The primary goal is to minimize exposure through all routes: inhalation, skin contact, and ingestion.

Assumed Hazards:
  • Toxicity: Assume the compound is toxic if inhaled, ingested, or absorbed through the skin.

  • Irritation: Assume the compound may cause skin and eye irritation.

  • Sensitization: Be aware of the potential for allergic reactions upon repeated exposure.

Personal Protective Equipment (PPE)

A minimum level of PPE is mandatory when handling this compound. The selection of PPE should be confirmed as part of a formal risk assessment.

PPE CategoryMinimum RequirementRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from potential splashes of solutions or contact with solid particles.
Hand Protection Nitrile gloves. Consider double-gloving for extended procedures.Prevents direct skin contact. Check for any signs of degradation if working with solvents.
Body Protection A fully-fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of solid this compound or its solutions must be performed inside a certified chemical fume hood.Prevents inhalation of airborne particles or aerosols.

Operational Plan for Handling this compound

This step-by-step guide ensures a controlled and safe handling process.

Step 1: Pre-Operational Procedure
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.

  • Gather Materials: Assemble all necessary chemicals, solvents, and equipment before starting the experiment to minimize movement in and out of the designated area.

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Step 2: Handling and Experimental Procedure
  • Weighing: If handling solid this compound, weigh the material inside the fume hood. Use disposable weigh boats to minimize contamination of balances.

  • Solution Preparation: Prepare solutions within the fume hood. Keep the sash at the lowest practical height.

  • Containment: Keep all containers of this compound sealed when not in immediate use.

  • Avoid Aerosol Generation: Use techniques that minimize the generation of dust or aerosols.

Step 3: Post-Operational Procedure
  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent and then a cleaning agent.

  • Waste Segregation: All disposable items contaminated with this compound are to be considered hazardous waste.

  • PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and paper towels. These should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and washings, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The container must be chemically compatible with the solvents used.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Collection: Follow your institution's procedures for the storage and collection of hazardous waste. Do not pour any this compound-containing waste down the drain.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for handling a compound with unknown safety characteristics like this compound.

cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Handling Procedure cluster_disposal Phase 3: Waste Management start Initiate Work with this compound risk_assessment Conduct Risk Assessment with EHS start->risk_assessment ppe_selection Select & Inspect PPE risk_assessment->ppe_selection setup_hood Prepare Designated Fume Hood ppe_selection->setup_hood don_ppe Don PPE setup_hood->don_ppe handle_compound Perform Experimental Work don_ppe->handle_compound decontaminate_area Decontaminate Work Area handle_compound->decontaminate_area segregate_waste Segregate Solid & Liquid Waste handle_compound->segregate_waste During Procedure doff_ppe Doff PPE Correctly decontaminate_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_ehs Arrange for EHS Disposal label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste store_waste->dispose_ehs end End of Procedure dispose_ehs->end

Caption: General workflow for safely handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.